Monosodium Citrate
Description
Sodium citrate is the sodium salt of citric acid. It is white, crystalline powder or white, granular crystals, slightly deliquescent in moist air, freely soluble in water, practically insoluble in alcohol. Like citric acid, it has a sour taste. From the medical point of view, it is used as alkalinizing agent. It works by neutralizing excess acid in the blood and urine. It has been indicated for the treatment of metabolic acidosis.
Sodium Citrate is the sodium salt of citrate with alkalinizing activity. Upon absorption, sodium citrate dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to sodium citrate administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.
Sodium salts of citric acid that are used as buffers and food preservatives. They are used medically as anticoagulants in stored blood, and for urine alkalization in the prevention of KIDNEY STONES.
See also: sodium chloride; sodium citrate, unspecified form (component of); Anticoagulant sodium citrate solution (has subclass) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPKGOGLCKPRLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaC6H7O7, C6H7NaO7 | |
| Record name | monosodium citrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Monosodium_citrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872904 | |
| Record name | Monosodium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Crystalline white powder or colourless crystals, White odorless solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MONOSODIUM CITRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Monosodium dihydrogen citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18996-35-5 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Monosodium Citrate: Chemical Properties, Structure, and Applications in Drug Development
Introduction
Monosodium citrate, the monobasic salt of citric acid, is a multifunctional compound of significant interest to researchers, scientists, and drug development professionals. Formed by the partial neutralization of citric acid, it occupies a unique chemical space between the acidic parent compound and the more neutral trisodium citrate.[1] This intermediate nature imparts a distinct set of physicochemical properties, including effective pH buffering, low hygroscopicity, and potent metal ion chelation, making it a highly versatile tool in pharmaceutical formulation and biomedical research.
This guide provides an in-depth exploration of the core chemical properties and structural attributes of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its functional behavior, offering field-proven insights into its synthesis, reactivity, and application. The protocols and data presented herein are designed to provide a self-validating framework for its practical use in a laboratory and developmental setting.
Chemical Identity and Nomenclature
A precise understanding of a compound begins with its unequivocal identification. This compound is known by several synonyms, with "sodium dihydrogen citrate" being the most technically correct chemical name. Its key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | Sodium 3-carboxy-3,5-dihydroxy-5-oxopentanoate | [2] |
| Common Synonyms | Sodium Dihydrogen Citrate, this compound Anhydrous, Sodium Citrate Monobasic, E 331i | [2] |
| CAS Number | 18996-35-5 | [3] |
| Chemical Formula | C₆H₇NaO₇ or NaH₂(C₆H₅O₇) | [1][4][5] |
| Molecular Weight | 214.11 g/mol | [2][3][4] |
Structural Representation:
The structure consists of a citrate anion in which one of the three carboxylic acid protons has been replaced by a sodium ion.[5]
References
A Senior Application Scientist's Technical Guide to Monosodium Citrate in Pharmaceutical Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of monosodium citrate (sodium dihydrogen citrate), a critical excipient and active agent in the pharmaceutical industry. Moving beyond basic identification, we will explore its synthesis, mechanisms of action, and practical applications, with a focus on the causal reasoning behind its use in formulation and research. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity and immediate applicability in a laboratory setting.
Core Chemical Identity and Physicochemical Properties
This compound is the monobasic salt of citric acid, created through the partial neutralization of citric acid.[1] Its properties make it distinct from both citric acid and the fully neutralized trisodium citrate, offering a unique profile for specific applications.[2] It is primarily available in an anhydrous form, which is particularly advantageous in moisture-sensitive formulations.[2][3]
The fundamental identifiers and properties are summarized below for quick reference.
| Identifier / Property | This compound Anhydrous | This compound Dihydrate | Reference(s) |
| IUPAC Name | Sodium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate | sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate | [1][4] |
| Synonyms | Sodium dihydrogen citrate, Citric acid monosodium salt | - | [5][6][7] |
| CAS Number | 18996-35-5 | Not explicitly defined, parent is 18996-35-5 | [1][8][9][10] |
| Chemical Formula | C₆H₇NaO₇ | C₆H₁₁NaO₉ | [4][8][10] |
| Molecular Weight | 214.11 g/mol | 250.14 g/mol | [4][5][9][11] |
| Appearance | White, odorless, fine or crystalline granular powder | White crystalline powder | [7][8][12] |
| Taste | Slightly acidic and saline | - | [8][12] |
| Solubility | Freely soluble in water, practically insoluble in ethanol | Freely soluble in water | [1][7][8][12] |
| pH (in aqueous solution) | 3.5 - 3.8 | 3.5 - 3.8 | [6][8][13] |
| Hygroscopicity | Low; less hygroscopic than citric acid | - | [2][8] |
| Decomposition Temp. | >200°C | ~150°C | [2][14] |
Synthesis and Quality Control for Pharmaceutical Grade Material
The synthesis of this compound is a straightforward acid-base neutralization. However, achieving the stringent purity, particle size, and low moisture content required for pharmaceutical applications necessitates precise process control.[14][15]
Synthesis Chemistry and Rationale
The process involves reacting one molar equivalent of citric acid with one molar equivalent of a high-purity sodium source, such as sodium hydroxide or sodium bicarbonate.[1][2] The choice of a high-purity source is critical to prevent the introduction of impurities that could be detrimental in a final drug product.
Reaction with Sodium Bicarbonate: C₆H₈O₇ + NaHCO₃ → NaH₂(C₃H₄O(COO)₃) + H₂O + CO₂
This reaction is often preferred in laboratory and industrial settings because the effervescence of CO₂ provides a visual endpoint, and sodium bicarbonate is a milder base than sodium hydroxide, allowing for more controlled reaction kinetics.
Manufacturing and Purification Workflow
The following diagram outlines a typical workflow for producing pharmaceutical-grade anhydrous this compound. The secondary drying step is crucial for achieving the low water content (<0.4%) that makes it suitable for use in dry blends and effervescent tablets.[2][15]
Caption: Manufacturing workflow for anhydrous this compound.
Experimental Protocol: Quality Control Assay (Titration)
To ensure the product meets pharmacopeial standards (e.g., ≥99.0% purity), a titrimetric assay is employed.[6][7] This protocol provides a self-validating method for confirming the identity and purity of the substance.
Objective: To determine the purity of this compound by titration with a standardized sodium hydroxide solution.
Materials:
-
This compound sample (previously dried)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance, burette, flask
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.5 g of the previously dried this compound sample and record the weight.
-
Dissolution: Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed. This is because this compound has two remaining acidic protons that can be neutralized.
-
Calculation: Each mL of 0.1 M NaOH is equivalent to 10.705 mg of C₆H₇NaO₇.
-
Purity (%) = (V × M × 10.705) / W × 100
-
Where:
-
V = volume of NaOH used (mL)
-
M = Molarity of NaOH solution
-
W = weight of the sample (mg)
-
-
Rationale: This titration measures the remaining acidic functional groups in the molecule. An accurate result validates the substance's identity as a monobasic salt and confirms its purity, as impurities would alter the titration volume.
Core Applications and Mechanisms in Pharmaceutical Science
This compound's utility stems from two primary chemical functions: pH buffering and cation chelation.
pH Regulation and Buffering Agent
In pharmaceutical formulations, maintaining a stable pH is crucial for drug stability and efficacy. This compound acts as an excellent buffering agent.[3][16] Its intermediate acidity makes it less aggressive than citric acid, which is beneficial for protecting acid-sensitive active pharmaceutical ingredients (APIs).[2] Furthermore, its low hygroscopicity compared to citric acid makes it a preferred acidulant in solid dosage forms like powders, granules, and especially effervescent tablets, where premature reaction due to moisture absorption must be prevented.[2][12]
Anticoagulant via Calcium Chelation
In biomedical research and diagnostics, this compound is a widely used anticoagulant for in vitro blood analysis.[1][17] Its mechanism relies on the strong chelation of ionized calcium (Ca²⁺) by the citrate anion. Calcium ions are an essential cofactor in several key steps of the blood coagulation cascade. By sequestering these ions, citrate effectively halts the clotting process.[17]
Caption: Mechanism of citrate anticoagulation via Ca²⁺ chelation.
Experimental Protocol: Preparation of Anticoagulant Solution
Objective: To prepare a this compound solution for anticoagulation of blood samples for diagnostic testing.
Materials:
-
This compound, Anhydrous (Pharmaceutical Grade)
-
Water for Injection (WFI)
-
Sterile glassware and filtration apparatus (0.22 µm filter)
Procedure:
-
Calculation: Prepare a 3.2% (w/v) solution. For 100 mL of solution, weigh 3.2 g of anhydrous this compound.
-
Dissolution: Add the this compound to approximately 80 mL of WFI in a sterile container and stir until fully dissolved.
-
Volume Adjustment: Adjust the final volume to 100 mL with WFI.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a final sterile container.
-
Usage: Use a 1:9 ratio of anticoagulant solution to whole blood (e.g., 0.5 mL of citrate solution for 4.5 mL of blood).
Rationale: The 3.2% concentration is a standard in hematology for coagulation studies. Sterile preparation is paramount to prevent contamination of biological samples. The 1:9 ratio ensures sufficient citrate concentration to chelate all available calcium without overly diluting the sample, which could affect test results.
Advanced and Emerging Applications
-
Biomaterials: Citrate's biocompatibility and biodegradability have led to its use in creating citrate-based polymers for tissue engineering and regenerative medicine.[17]
-
Proteolytic Inhibition: In drug formulation, the calcium-chelating ability of citrate can be leveraged to inhibit metalloproteinases, protecting protein and peptide-based APIs from enzymatic degradation and potentially enhancing their absorption.[17]
-
Alkalinizing Agent: In clinical settings, it can be used to treat conditions like metabolic acidosis and to prevent the formation of certain types of kidney stones by alkalinizing the urine.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. This compound dihydrate | C6H11NaO9 | CID 23662753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. クエン酸ナトリウム, 一塩基酸 - クエン酸 一ナトリウム塩, クエン酸二水素ナトリウム [sigmaaldrich.com]
- 6. 柠檬酸二钠 purum p.a., anhydrous, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. rishichemicals.com [rishichemicals.com]
- 8. grokipedia.com [grokipedia.com]
- 9. CAS 18996-35-5: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound Anhydrous | C6H7NaO7 | CID 21982747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C6H7NaO7 | CID 23666341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. citribel.com [citribel.com]
- 13. echemi.com [echemi.com]
- 14. solisom.com [solisom.com]
- 15. CN102311336B - Method for preparing anhydrous this compound - Google Patents [patents.google.com]
- 16. drugs.com [drugs.com]
- 17. This compound|Research Grade|RUO [benchchem.com]
- 18. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to the Synthesis of Monosodium Citrate from Citric Acid
<Senior Application Scientist >
Authored by: [Your Name/Department]
Publication Date: January 3, 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of monosodium citrate from citric acid, tailored for researchers, scientists, and drug development professionals. This compound, the monobasic sodium salt of citric acid, is a critical excipient in the pharmaceutical industry, valued for its roles as a buffering agent, pH controller, and sequestrant.[1][2] This document delineates the underlying chemical principles, provides a detailed and validated experimental protocol, outlines robust analytical methods for product characterization, and discusses the critical aspects of process control that ensure the synthesis of a high-purity final product compliant with pharmaceutical-grade standards.
Introduction: The Pharmaceutical Significance of this compound
Citric acid and its salts are ubiquitous in the pharmaceutical industry, prized for their biocompatibility and versatile functionalities.[2] While citric acid itself is a common acidulant and chelating agent, its partially neutralized salt, this compound (also known as sodium dihydrogen citrate), offers a unique set of properties.[2][3] It provides a less aggressive acidity compared to citric acid and acts as a potent buffering agent, which is crucial for maintaining the pH of formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[2][4] Furthermore, its lower hygroscopicity compared to citric acid makes it a preferred choice in dry blends, tablets, and effervescent formulations.[4][5]
This guide will provide the scientific and technical framework for the controlled synthesis of this compound, focusing on the partial neutralization of citric acid with a high-purity sodium source.[3][4] The core of this process lies in the precise stoichiometric control of the acid-base reaction.
Theoretical Framework: The Chemistry of Partial Neutralization
The synthesis of this compound is fundamentally an acid-base neutralization reaction. Citric acid (C₆H₈O₇) is a triprotic acid, meaning it has three carboxylic acid groups that can donate protons.[6][7] The complete neutralization with a strong base like sodium hydroxide (NaOH) requires three moles of the base for every mole of citric acid, yielding trisodium citrate.[8][9]
To synthesize this compound, the reaction must be controlled to replace only the first, most acidic proton. The reaction proceeds in a stepwise manner:
-
First Neutralization: C₆H₈O₇ + NaOH → NaC₆H₇O₇ (this compound) + H₂O[10]
-
Second Neutralization: NaC₆H₇O₇ + NaOH → Na₂C₆H₆O₇ (Disodium Citrate) + H₂O[10]
-
Third Neutralization: Na₂C₆H₆O₇ + NaOH → Na₃C₆H₅O₇ (Trisodium Citrate) + H₂O[10]
The key to isolating this compound is to provide only one molar equivalent of the sodium source. The reaction is exothermic, releasing a significant amount of heat.[11][12] Precise control over reactant addition and temperature is paramount to prevent localized over-neutralization and the formation of di- and tri-sodium citrate impurities.
Visualizing the Synthesis Pathway
Caption: Stoichiometric reaction for this compound synthesis.
Experimental Protocol: Laboratory-Scale Synthesis
This section details a robust, self-validating protocol for the synthesis of anhydrous this compound. The procedure is designed to yield a high-purity product suitable for pharmaceutical applications.
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Notes |
| Citric Acid (Anhydrous) | USP/Pharmaceutical | 192.12 | Ensure low water content. |
| Sodium Hydroxide | ACS Reagent/USP | 39.997 | Use pellets or a standardized solution. |
| Deionized Water | Type I | 18.015 | For preparing solutions. |
| Ethanol (95%) | ACS Reagent | - | For washing/precipitation. |
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
Prepare a 2M solution of citric acid by dissolving 384.24 g of anhydrous citric acid in deionized water to a final volume of 1000 mL.
-
Prepare and standardize a 2M solution of sodium hydroxide. Causality: Using standardized solutions ensures precise molar ratio control, which is the cornerstone of this synthesis.
-
-
Reaction Execution:
-
To a jacketed glass reactor equipped with an overhead stirrer and a calibrated pH probe, add 500 mL of the 2M citric acid solution (1 mole).
-
Begin vigorous stirring and maintain the solution temperature at 25°C using a circulating water bath. Causality: Controlled temperature prevents thermal degradation and minimizes side reactions. The reaction is exothermic.[11][12]
-
Slowly add 500 mL of the 2M sodium hydroxide solution (1 mole) dropwise via a burette or syringe pump over a period of 60-90 minutes.
-
Continuously monitor the pH of the reaction mixture. The target endpoint pH for this compound formation is typically between 3.5 and 3.8.[13] Trustworthiness: Real-time pH monitoring is a critical in-process control (IPC) that validates the progress of the neutralization and prevents the formation of other citrate salts.
-
-
Product Isolation and Purification:
-
Once the reaction is complete (stable target pH), the resulting solution contains aqueous this compound.
-
The product can be isolated by crystallization. One common method is evaporation. The aqueous solution is maintained at a temperature between 20°C and 60°C and concentrated to induce crystallization.[14]
-
Alternatively, spray drying is an industrial method to produce the anhydrous powder directly from the solution.[4]
-
For laboratory scale, the crystals can be filtered using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or surface impurities. Causality: this compound is practically insoluble in ethanol, making it an effective washing solvent.[3][4]
-
-
Drying:
Product Characterization and Quality Control
A suite of analytical techniques must be employed to confirm the identity, purity, and quality of the synthesized this compound, ensuring it meets pharmaceutical standards.
Titration for Assay and Purity
A non-aqueous titration can be used to determine the assay of the synthesized salt.
-
Principle: The sample is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid.
-
Procedure: Dissolve a precisely weighed amount of the dried this compound in glacial acetic acid. Titrate with 0.1 N perchloric acid, using crystal violet as an indicator or determining the endpoint potentiometrically.[16][17]
-
Acceptance Criteria: The assay should be not less than 99.0% and not more than 100.5% on an anhydrous basis.[17][18]
Spectroscopic Identification
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the functional groups present and verifying the identity of the compound.
-
Expected Peaks: The spectrum of this compound will show characteristic absorption bands. Key peaks include a broad O-H stretch from the hydroxyl group and any residual water, C=O stretching from the carboxylate and carboxylic acid groups, and C-O stretching. The presence of both protonated carboxyl (-COOH) and deprotonated carboxylate (-COO⁻) groups distinguishes it from citric acid and trisodium citrate.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the chemical structure.
-
¹H NMR: The spectrum of this compound in D₂O will display a characteristic AB quartet pattern for the two diastereotopic methylene protons (-CH₂-) of the citrate backbone.[21][22]
-
¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the molecule, including the carboxyl/carboxylate carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbons.[23]
Physical and Chemical Properties
| Parameter | Specification | Method |
| Appearance | White, crystalline powder, odorless.[4][24] | Visual Inspection |
| Solubility | Freely soluble in water, practically insoluble in ethanol.[3][4] | USP <781> |
| Water Content | Not more than 1.0% (for anhydrous form).[17] | Karl Fischer Titration (USP <921>) |
| pH (5% w/v solution) | 3.5 - 3.8[13] | Potentiometry (USP <791>) |
| Heavy Metals | ≤ 10 ppm | USP <231> |
Visualizing the Analytical Workflow
Caption: Workflow for the comprehensive analysis of this compound.
Conclusion: A Self-Validating Approach to Synthesis
The synthesis of this compound from citric acid is a process that demands precision and rigorous control. The protocol outlined in this guide represents a self-validating system where success is predicated on the careful management of stoichiometry, temperature, and pH. The in-process monitoring of pH acts as a real-time validation of the reaction's progress, while the comprehensive suite of post-synthesis analytical tests provides definitive confirmation of the product's identity, purity, and compliance with pharmaceutical-grade specifications. By integrating the "why" behind each step with a detailed methodology, this guide equips researchers and development professionals with the knowledge to reliably produce high-quality this compound for advanced pharmaceutical applications.
References
- 1. drugs.com [drugs.com]
- 2. citribel.com [citribel.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 5. citribel.com [citribel.com]
- 6. homework.study.com [homework.study.com]
- 7. echemi.com [echemi.com]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. How to Neutralize Citric Acid? - Shanghai Chemex [shanghaichemex.com]
- 11. Nature food science and technology co., LTD [naturefoodtech.com]
- 12. Measuring heat of lemon acid neutralization with NaOH. [wisdomlib.org]
- 13. grokipedia.com [grokipedia.com]
- 14. US3925465A - Crystallization of alpha this compound monohydrate - Google Patents [patents.google.com]
- 15. CN102311336B - Method for preparing anhydrous this compound - Google Patents [patents.google.com]
- 16. fao.org [fao.org]
- 17. Sodium Citrate [drugfuture.com]
- 18. Specifications, Uses, SDS of Sodium Citrate Manufacturers [kingofchemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. spectrabase.com [spectrabase.com]
- 24. citribel.com [citribel.com]
An In-Depth Technical Guide to Monosodium, Disodium, and Trisodium Citrate in Pharmaceutical Development
Abstract
Citric acid and its sodium salts—monosodium, disodium, and trisodium citrate—are ubiquitous in the pharmaceutical industry, valued for their safety, biodegradability, and multifaceted functionalities.[1][2][3] While often grouped under the umbrella term "sodium citrate," these three salts possess distinct chemical properties that dictate their optimal applications in drug formulation and development.[4][5] This guide provides an in-depth technical examination of the core differences between these citrate species, focusing on the chemical principles that govern their use as buffering agents, chelators, and excipients. We will explore the causal relationships between their dissociation states, pH characteristics, and functional roles, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundational Chemistry: Citric Acid Dissociation
To comprehend the differences between the three sodium citrate salts, one must first understand the behavior of their parent molecule, citric acid (C₆H₈O₇). Citric acid is a weak triprotic acid, meaning it possesses three carboxylic acid groups that can sequentially donate protons in an aqueous solution.[6] This stepwise dissociation is characterized by three distinct acid dissociation constants (pKa values).
The equilibrium between these species is pH-dependent, and it is this fundamental property that is harnessed in formulation science. The three pKa values for citric acid at 25°C are approximately:
These pKa values represent the pH at which the acid and its corresponding conjugate base are present in equal concentrations. This is the point of maximum buffering capacity for that specific acid/base pair. The sodium salts of citric acid are, in essence, the stable, solid forms of these conjugate bases.
-
Monosodium Citrate (Sodium Dihydrogen Citrate) represents the first dissociation, where one proton is replaced by a sodium ion.
-
Disodium Citrate (Disodium Hydrogen Citrate) represents the second dissociation.[8]
-
Trisodium Citrate represents the complete neutralization, where all three acidic protons are replaced by sodium ions.[9]
The following diagram illustrates this sequential dissociation, which is the cornerstone of understanding the distinct properties of each salt.
References
- 1. citribel.com [citribel.com]
- 2. What is trisodium citrate used for? - Polifar [polifar.com]
- 3. What Makes Sodium Citrate Essential in Food, Pharmaceuticals, and Healthcare? [jindunchemical.com]
- 4. Trisodium Citrate Dihydrate: Understanding This Common Sodium Citrate - Kands [kandschemical.com]
- 5. altmeyers.org [altmeyers.org]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Disodium citrate - Wikipedia [en.wikipedia.org]
- 9. atamankimya.com [atamankimya.com]
Monosodium Citrate: A Comprehensive Technical Guide to pH Range and Buffering Capacity
This guide provides an in-depth exploration of monosodium citrate's properties as a buffering agent, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental chemical principles governing its function, its effective pH range, and methodologies for quantifying its buffering capacity.
Introduction: The Critical Role of pH Control in Pharmaceutical Formulations
In the realm of pharmaceutical sciences, the precise control of pH is not merely a matter of chemical tidiness; it is a cornerstone of drug stability, efficacy, and safety. This compound, the monobasic sodium salt of citric acid, stands out as a versatile and widely utilized excipient for achieving this control.[1][2] Its utility is particularly noted in maintaining the optimal pH of formulations, thereby ensuring the stability and continued effectiveness of active pharmaceutical ingredients (APIs).[1][3] This guide will provide a detailed examination of the chemical characteristics that make this compound an effective buffering agent.
The Chemical Foundation of Citrate Buffering
To comprehend the function of this compound, one must first understand the nature of its parent molecule, citric acid. Citric acid (H₃C₆H₅O₇) is a weak organic acid characterized by the presence of three carboxylic acid groups. This triprotic nature is fundamental to its broad buffering range, as it allows for the sequential donation of three protons, each with a distinct acid dissociation constant (pKa).
The dissociation equilibria are as follows:
H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁) H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂) HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃)
The buffering capacity of a solution is at its maximum when the pH is equal to the pKa of the acid-base pair. At this point, the concentrations of the protonated (acid) and deprotonated (conjugate base) species are equal, providing the greatest resistance to pH changes upon the addition of an acid or base.
Caption: Dissociation equilibria of citric acid.
Effective pH Range and pKa Values
Citric acid's three pKa values endow it with a broad effective buffering range, generally considered to be between pH 3.0 and 6.2.[4] The specific pKa values are approximately:
-
pKa₁ = 3.13
-
pKa₂ = 4.76
-
pKa₃ = 6.40
These values represent the pH at which each respective acidic proton is half-dissociated. Consequently, a citrate buffer will exhibit its strongest buffering capacity around these three pH points. The overlapping nature of these buffering regions is what contributes to its effectiveness over a wide pH range.
| Property | Value | Source(s) |
| pKa₁ | ~3.13 | [5] |
| pKa₂ | ~4.76 | [5] |
| pKa₃ | ~6.40 | [5] |
| Effective Buffering Range | pH 3.0 - 6.2 | [4] |
Table 1: Key Properties of Citric Acid Buffers
This compound, being an acid salt, is particularly useful when the target pH of the formulation is in the lower to middle portion of this range. It can be used in conjunction with citric acid or other citrate salts, such as disodium citrate or trisodium citrate, to precisely target a desired pH. The selection of the appropriate citrate species is guided by the Henderson-Hasselbalch equation:
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the desired pH of the buffer.
-
pKa is the dissociation constant of the weak acid.
-
[A⁻] is the molar concentration of the conjugate base.
-
[HA] is the molar concentration of the weak acid.
For a buffer system prepared from this compound (acting as the acid, H₂C₆H₅O₇⁻) and disodium citrate (acting as the conjugate base, HC₆H₅O₇²⁻), the relevant pKa would be pKa₂ (~4.76).
Buffering Capacity: A Quantitative Assessment
Buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base, in gram-equivalents, that must be added to 1 liter of the buffer to induce a one-unit change in pH. The buffering capacity is influenced by two primary factors:
-
The ratio of the conjugate base to the weak acid: The capacity is maximal when the ratio is 1:1, which occurs when the pH of the solution equals the pKa of the buffer.
-
The total concentration of the buffer components: A more concentrated buffer will have a higher buffering capacity.[6][7]
The titration curve of citric acid visually represents its buffering capacity across a range of pH values. The regions of shallowest slope on the curve correspond to the pKa values, indicating the points of maximum buffering capacity.
Caption: Experimental workflow for determining buffering capacity.
Experimental Protocol: Determination of Buffering Capacity
The following protocol outlines a method for determining the buffering capacity of a this compound solution through titration.
5.1 Materials and Equipment
-
This compound
-
Deionized water
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
5.2 Procedure
-
Preparation of the this compound Solution:
-
Accurately weigh a predetermined amount of this compound to prepare a solution of known concentration (e.g., 0.1 M).
-
Dissolve the this compound in a known volume of deionized water in a volumetric flask.
-
-
Titration with Strong Base:
-
Pipette a precise volume (e.g., 50 mL) of the this compound solution into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Fill a burette with the standardized strong base solution (e.g., 0.1 M NaOH).
-
Add the strong base in small, precise increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue this process until the pH has risen significantly, covering the desired range.
-
-
Titration with Strong Acid (Optional but Recommended):
-
Repeat the titration process with a fresh sample of the this compound solution, using a standardized strong acid (e.g., 0.1 M HCl) as the titrant. This will provide a complete picture of the buffering capacity on both the acidic and alkaline sides of the initial pH.
-
5.3 Data Analysis
-
Plot the Titration Curve:
-
Create a graph with the volume of titrant added on the x-axis and the measured pH on the y-axis.
-
-
Calculate the Buffering Capacity (β):
-
The buffering capacity can be calculated for different points along the titration curve using the following formula: β = dC / dpH Where:
-
dC is the change in the molar concentration of the added strong base or acid.
-
dpH is the corresponding change in pH.
-
-
Alternatively, the buffering capacity is the inverse of the slope of the titration curve. The regions with the smallest slope (flattest regions) correspond to the highest buffering capacity.
-
Applications in Drug Development
The robust buffering capacity and favorable safety profile of this compound make it a valuable excipient in a variety of pharmaceutical dosage forms:
-
Oral Liquids: In syrups and solutions, it maintains a stable pH, which is crucial for the solubility and stability of the API and can also contribute to palatability.[1]
-
Parenteral Formulations: For injectable drugs, precise pH control is essential to prevent precipitation, enhance stability, and minimize irritation at the injection site.
-
Effervescent Formulations: this compound can be used in effervescent tablets and powders to control the pH of the solution upon dissolution.[3]
-
Dry Formulations: Due to its lower hygroscopicity compared to citric acid, this compound is often preferred in dry blends, tablets, and instant preparations to prevent caking.
Conclusion
This compound is a highly effective and versatile buffering agent for pharmaceutical applications. Its triprotic nature provides a wide buffering range, and its buffering capacity can be tailored by adjusting its concentration. A thorough understanding of its chemical properties, including its pKa values and the factors influencing its buffering capacity, is essential for the rational design and development of stable and efficacious drug products. The experimental protocol provided in this guide offers a reliable method for the quantitative assessment of its buffering performance, enabling scientists to make informed decisions in formulation development.
References
- 1. citribel.com [citribel.com]
- 2. drugs.com [drugs.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. newprairiepress.org [newprairiepress.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
A Technical Guide to Monosodium Citrate as a Multifunctional Acidulant in Formulations
Abstract
Monosodium citrate, the monobasic salt of citric acid, occupies a unique and versatile position in the arsenal of pharmaceutical and food formulation scientists. It is more than a simple acidulant; its properties as a partially neutralized salt confer a distinct functionality that bridges the gap between the aggressive acidity of citric acid and the neutral character of trisodium citrate. This guide provides an in-depth technical examination of this compound, elucidating its physicochemical properties, mechanism of action as a buffering acidulant, and its critical roles in enhancing product stability, palatability, and performance across a range of formulations. Through detailed protocols and mechanistic diagrams, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this multifunctional excipient.
Introduction: The Unique Role of Acidulants in Formulation Science
Acidulants are indispensable components in the formulation of pharmaceuticals, foods, and beverages. Their primary function is to impart tartness or acidity, but their role extends far beyond flavor modulation.[1][2] In pharmaceutical science, precise pH control is paramount for ensuring the chemical stability of active pharmaceutical ingredients (APIs), optimizing solubility, enhancing preservative efficacy, and improving the overall palatability of oral dosage forms.[3]
While strong acids can effectively lower pH, they often lack the buffering capacity needed to maintain a stable pH environment. This is where weak acids and their salts, like the citrate system, become invaluable. This compound (MSC), or sodium dihydrogen citrate, is produced by the partial neutralization of citric acid.[4][5] This process yields a compound that retains acidic properties while also functioning as a potent buffering agent, offering a nuanced approach to pH control that is less aggressive than pure citric acid.[4] Its lower hygroscopicity compared to citric acid also makes it a preferred choice for solid formulations like dry blends and tablets, where moisture sensitivity is a concern.[4]
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is fundamental to its effective application. As a white, odorless, crystalline powder, it possesses a mildly acidic and salty taste.[4] It is freely soluble in water but practically insoluble in ethanol.[4][5][6][7]
| Property | Value / Description | Source(s) |
| Chemical Formula | C₆H₇NaO₇ | [6] |
| Molecular Weight | 214.11 g/mol (Anhydrous) | [6][7] |
| Appearance | White crystalline powder or granules | [4][7] |
| Taste | Slightly acidic, salty | [4] |
| Solubility | Freely soluble in water; practically insoluble in ethanol | [4][5][6] |
| pH (1% solution) | 3.5 - 3.8 | |
| pKa Values (of Citric Acid) | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 | [8][9][10] |
| Hygroscopicity | Less hygroscopic than citric acid | [4] |
| Regulatory Status | Generally Recognized as Safe (GRAS) | [11][12] |
Table 1: Key Physicochemical Properties of this compound.
The cornerstone of this compound's functionality lies in the polyprotic nature of its parent acid, citric acid. Citric acid has three carboxylic acid groups, each with a distinct dissociation constant (pKa). This multi-stage dissociation is the basis for the citrate buffer system's wide-ranging effectiveness.
Mechanism of Action: The Buffering Acidulant
This compound's efficacy stems from its role within the citrate buffer system. A buffer solution resists pH change upon the addition of an acidic or basic component.[13][14] It consists of a weak acid and its conjugate base.[13] In this system, this compound (NaH₂C₆H₅O₇) acts as a reservoir of both the dihydrogen citrate anion (H₂C₆H₅O₇⁻) and, through equilibrium, citric acid (H₃C₆H₅O₇).
Citric acid is a triprotic acid, meaning it can donate three protons in successive steps.[10][15] The equilibria are as follows:
-
H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁ ≈ 3.13)
-
H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂ ≈ 4.76)
-
HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃ ≈ 6.40)
The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the conjugate base to the acid. However, for polyprotic acids like citric acid where the pKa values are close, a more complex model is needed for precise calculations.[8] The primary buffering range for a citrate buffer system is broad, effectively spanning from approximately pH 3 to 6.2.[13][16][17] this compound is most effective in the lower end of this range, near the first two pKa values.
Caption: Dissociation pathway of citric acid and buffering action.
Applications in Pharmaceutical Formulations
The unique combination of acidity and buffering capacity makes this compound a highly versatile excipient in both liquid and solid dosage forms.[7]
Liquid Oral Formulations (Solutions, Syrups)
-
pH Control for API Stability: Many APIs are susceptible to hydrolysis or degradation at non-optimal pH values. This compound establishes and maintains a specific pH, crucial for ensuring the stability and shelf-life of the drug product.[3]
-
Taste Masking: The inherent sourness of this compound can effectively mask the bitter or unpleasant tastes of many APIs, improving patient compliance, especially in pediatric formulations.[3][18][19] Its flavor profile can balance the intense sweetness of high-intensity sweeteners.[18]
-
Antioxidant Synergist: By chelating metal ions (e.g., iron, copper) that catalyze oxidative degradation of APIs, the citrate ion acts as a synergist for antioxidants, further protecting the formulation.[3][20]
Solid Dosage Formulations (Tablets, Powders)
-
Effervescent Formulations: this compound is a key acid source in effervescent tablets and powders.[7] When combined with a carbonate or bicarbonate source (like sodium bicarbonate) in the presence of water, it reacts to produce carbon dioxide, leading to rapid disintegration and dissolution of the tablet. Its lower hygroscopicity compared to citric acid prevents premature reactions and enhances stability.[4]
-
Microenvironment pH Modification: In solid dosage forms, this compound can help create an acidic microenvironment around the dissolving drug particle. This is particularly beneficial for weakly basic drugs whose solubility is significantly higher at lower pH, thereby enhancing their dissolution rate and bioavailability.
-
Dry Blends: Due to its reduced tendency to absorb atmospheric moisture and cake, this compound is preferred over citric acid in dry powder blends and granules that require long-term stability.[4]
Experimental Protocols & Methodologies
To harness the full potential of this compound, formulators must be able to quantify its effects. The following protocols provide standardized methodologies for assessing key parameters.
Protocol: Determination of Buffer Capacity
Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change. It is defined as the moles of a strong acid or base required to change the pH of one liter of the buffer solution by one unit.[21][22]
Objective: To experimentally determine the buffer capacity of a formulation containing this compound.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Beakers and volumetric flasks
-
The formulation containing this compound
Procedure:
-
Preparation: Accurately measure a known volume (e.g., 100 mL) of the test formulation into a beaker.
-
Initial Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Record the initial pH of the solution.
-
Acid Titration: Fill the burette with standardized 0.1 M HCl. Add the acid in small, precise increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize for 30-60 seconds and record the pH and the total volume of acid added.
-
Endpoint: Continue the titration until the pH has dropped by at least one full unit from the initial pH.
-
Base Titration (Optional, separate sample): Repeat steps 1-4 using a fresh sample of the formulation and titrating with standardized 0.1 M NaOH until the pH has risen by one unit.
-
Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The buffer capacity can be calculated for each interval using the formula: β = ΔB / ΔpH Where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.
Caption: Workflow for experimental determination of buffer capacity.
Assay and Identification
The identity and purity of this compound should be confirmed according to pharmacopeial standards, such as those found in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[23][24][25][26]
-
Identification: A solution of this compound (e.g., 1 in 20) will respond positively to standard qualitative tests for both Sodium and Citrate as detailed in USP <191>.[23][25]
-
Assay: The assay is typically performed by dissolving a precisely weighed amount of the substance in glacial acetic acid and titrating with 0.1 N perchloric acid, with the endpoint determined potentiometrically.[23] This non-aqueous titration quantifies the citrate content.
Regulatory and Safety Profile
This compound is widely regarded as a safe substance for its intended use in food and pharmaceutical products. It is listed on the U.S. Food and Drug Administration's (FDA) list of substances that are Generally Recognized as Safe (GRAS).[11][12] Its use is also permitted in food products according to regulations such as 21 CFR 181.29.[27][28] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not limited," underscoring its high safety profile.[27]
Conclusion
This compound is a uniquely functional excipient that offers formulators a sophisticated tool for pH control and product enhancement. Its role as a buffering acidulant allows for the creation of stable, palatable, and effective formulations. By functioning as a mild acid, a robust buffer, a taste-masking agent, and an antioxidant synergist, it provides a multifunctional solution to common formulation challenges. Its favorable safety profile and regulatory acceptance further solidify its importance for researchers, scientists, and drug development professionals in creating superior pharmaceutical and food products.
References
- 1. The Role of Acidulants in Food Processing • Food Safety Institute [foodsafety.institute]
- 2. The Role of Acidulants in Enhancing Food Flavor and Preservation [tengerchemical.com]
- 3. citribel.com [citribel.com]
- 4. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. citribel.com [citribel.com]
- 8. Henderson-Hasselbalch equation and the pH of buffer solution [chembuddy.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drugs.com [drugs.com]
- 12. This compound or Sodium Dihydrogen Citrate Manufacturers, SDS [mubychem.com]
- 13. sciencing.com [sciencing.com]
- 14. Citrate Buffer [protocols.io]
- 15. blog.truegeometry.com [blog.truegeometry.com]
- 16. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. bostonbioproducts.com [bostonbioproducts.com]
- 18. supplysidefbj.com [supplysidefbj.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. This compound|Research Grade|RUO [benchchem.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. cdn.juniata.edu [cdn.juniata.edu]
- 23. pharmacopeia.cn [pharmacopeia.cn]
- 24. Sodium Citrate [doi.usp.org]
- 25. drugfuture.com [drugfuture.com]
- 26. amphray.com [amphray.com]
- 27. This compound | C6H7NaO7 | CID 23666341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
Mastering Citrate Buffers: A Technical Guide to pKa, Monosodium Citrate, and Precision Buffer Preparation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the exacting world of scientific research and drug development, the control of pH is not a mere procedural step but a fundamental determinant of experimental success and product stability. Citrate buffers are ubiquitous, valued for their performance across a broad pH range and their established safety profile in pharmaceutical formulations.[1][2] This guide moves beyond simplistic protocols to provide a deep, mechanistic understanding of the citrate buffer system, focusing on the strategic use of monosodium citrate. We will dissect the core principles of its pKa values, empowering you to prepare buffers with the precision and reliability your work demands.
The Foundation: Citric Acid's Triprotic Nature
The versatility of the citrate buffer system stems from the fact that citric acid is a triprotic weak acid. It possesses three ionizable protons, which dissociate in a stepwise manner. Each dissociation step is governed by a unique acid dissociation constant (pKa), which defines the pH at which the acid and its corresponding conjugate base are present in equal concentrations. These three pKa values are the pillars of citrate's broad buffering capacity.
| Ionization Step | Reaction Equilibrium | pKa Value (at 25°C) |
| pKa₁ | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ | ~3.13 |
| pKa₂ | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ | ~4.76 |
| pKa₃ | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ | ~6.40 |
Source: Data compiled from multiple chemical reference sources.[3][4][5]
This multi-stage dissociation allows citrate to effectively buffer solutions in a range from approximately pH 3.0 to 6.2.[3]
This compound: The Strategic Intermediate
This compound, or sodium dihydrogen citrate, is the acid salt formed when one of citric acid's three acidic protons is replaced by a sodium ion.[6] Its primary utility in buffer preparation lies in the fact that it dissolves to readily provide the dihydrogen citrate ion (H₂C₆H₅O₇⁻). This ion is the conjugate base for the first pKa and the conjugate acid for the second pKa, placing it at a pivotal junction within the buffer system.
Starting with this compound is particularly efficient for preparing buffers around pKa₂, the most commonly used range for many biological and pharmaceutical applications.[7][8]
Figure 1: The stepwise dissociation of citric acid. This compound directly provides the key dihydrogen citrate species (H₂Cit⁻).
The Guiding Principle: The Henderson-Hasselbalch Equation
The Henderson-Hasselbalch equation is the theoretical cornerstone for buffer preparation, relating pH, pKa, and the molar ratio of the conjugate base to the acid.[9]
pH = pKa + log ([Conjugate Base] / [Acid])
When preparing a buffer with a target pH, you select the pKa closest to your desired value.[10] For a target pH of 4.5, for instance, pKa₂ (4.76) is the relevant constant. The equation then allows you to calculate the precise ratio of the conjugate base (HCit²⁻) to the acid (H₂Cit⁻) needed to achieve that pH. In practice, starting with this compound (the acid form for pKa₂), you generate the conjugate base by adding a strong base like NaOH.
Protocol: Preparation of a 0.1 M Sodium Citrate Buffer (pH 5.0)
This protocol details a reliable method for preparing a citrate buffer, emphasizing the principles of accuracy and self-validation.
Materials:
-
This compound, anhydrous (MW: 214.11 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution, standardized
-
High-purity, deionized water
-
Calibrated pH meter with a three-point calibration (e.g., pH 4.0, 7.0, 10.0)
-
Volumetric flasks (1 L)
-
Glass beaker (1 L or larger)
-
Magnetic stirrer and stir bar
Experimental Workflow:
Figure 2: A systematic workflow for preparing a citrate buffer using this compound.
Step-by-Step Methodology:
-
Calculation and Weighing: To prepare 1 L of a 0.1 M buffer, calculate the required mass of this compound: 0.1 mol/L × 214.11 g/mol = 21.41 g. Accurately weigh this amount.
-
Dissolution: Add the 21.41 g of this compound to a beaker containing approximately 800 mL of high-purity water. Place on a magnetic stirrer until fully dissolved.
-
pH Meter Calibration: Before use, ensure the pH meter is properly calibrated according to the manufacturer's instructions using fresh, certified buffer standards. This is a critical step for accuracy.
-
Titration and pH Adjustment: Immerse the calibrated pH electrode in the solution. Slowly add the 1 M NaOH solution drop-by-drop while continuously stirring. The NaOH neutralizes the dihydrogen citrate (H₂Cit⁻) to form monohydrogen citrate (HCit²⁻), causing the pH to rise. Continue titrating until the pH meter reads a stable 5.0.
-
Final Volume Adjustment: Quantitatively transfer the buffer solution into a 1 L volumetric flask. Rinse the beaker with small portions of high-purity water and add the rinsings to the flask to ensure no buffer is lost.
-
Bringing to Volume: Carefully add high-purity water until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is completely homogeneous.
-
Final Verification: Uncap the flask and measure the pH one last time to confirm it is exactly 5.0. If necessary, make minuscule adjustments with dilute NaOH or HCl, though this should be avoided if the initial titration is done carefully.
-
Storage: Transfer the buffer to a clean, clearly labeled, and sealed container. For long-term stability and to prevent microbial growth, store at 4°C.
Trustworthiness and Advanced Considerations: The Impact of Ionic Strength
A key principle often overlooked in basic protocols is the effect of ionic strength on pKa values. The Henderson-Hasselbalch equation is formally defined using activities, not concentrations.[11][12] In solutions with significant ion concentrations (i.e., higher ionic strength), the activity of ions is lower than their molar concentration due to shielding effects from the surrounding "ionic atmosphere".[13]
This means that the measured pKa can shift. For citrate, which can carry a charge up to -3, this effect is particularly pronounced. As ionic strength increases, the pKa₃ of citrate can decrease significantly.[11]
Why this matters for you:
-
High Concentration Buffers: When preparing highly concentrated buffers (e.g., 0.5 M or 1 M), the effective pKa will differ from the textbook value. The final pH must be confirmed by a calibrated meter, as calculations alone may be inaccurate.
-
Drug Development: In pharmaceutical formulations, where excipient concentrations can be high, understanding the impact of ionic strength on the buffer's pKa is crucial for ensuring the pH-dependent stability of the active pharmaceutical ingredient (API).[13][14]
Conclusion
The preparation of a citrate buffer is a foundational technique that demands more than just following a recipe. A comprehensive understanding of citric acid's triprotic nature and its corresponding pKa values provides the rationale for procedural choices. Using this compound offers a practical and efficient starting point for buffers in the physiologically and pharmaceutically relevant pH 4-6 range. By integrating this theoretical knowledge with meticulous laboratory practice—including precise measurements, proper pH meter calibration, and an awareness of variables like ionic strength—researchers and developers can create robust and reliable buffer systems that form the bedrock of valid scientific inquiry and stable product formulations.
References
- 1. citribel.com [citribel.com]
- 2. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 3. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 4. newprairiepress.org [newprairiepress.org]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound|Research Grade|RUO [benchchem.com]
- 8. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. lclane.net [lclane.net]
- 12. thestudentroom.co.uk [thestudentroom.co.uk]
- 13. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation and Use of Monosodium Citrate Buffer for Enzyme Assays
Abstract
The precise control of pH is fundamental to the success of enzymatic assays, as enzyme activity is exquisitely sensitive to hydrogen ion concentration. Citrate buffers are frequently employed for assays requiring an acidic to neutral pH range (pH 3.0-6.2).[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of monosodium citrate buffers. It delves into the underlying chemical principles, offers detailed, validated protocols, and discusses critical considerations, such as metal ion chelation and temperature effects, to ensure experimental integrity and reproducibility.
The Chemistry of Citrate Buffering
Understanding the chemical basis of a buffer system is paramount to its effective implementation. Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak polyprotic acid, meaning it can donate three distinct protons (H⁺) in a stepwise manner.[2][3] This property allows it to act as an effective buffer over a broad pH range, from approximately pH 2 to pH 8.[4]
The buffering capacity is maximal around the acid dissociation constants (pKa) of its three ionizable carboxylic acid groups. At a given pH, the solution contains a mixture of citric acid and its conjugate bases (citrate, monohydrogen citrate, and dihydrogen citrate). This equilibrium is what resists changes in pH. The pKa values for citric acid at 25°C are summarized in the table below.
| pKa Value | Dissociation Equilibrium | Optimal Buffering Range |
| pKa₁ = 3.13 | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ (Citric Acid ⇌ Dihydrogen Citrate) | pH 2.1 - 4.1 |
| pKa₂ = 4.76 | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ (Dihydrogen Citrate ⇌ Monohydrogen Citrate) | pH 3.8 - 5.8 |
| pKa₃ = 6.40 | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ (Monohydrogen Citrate ⇌ Citrate) | pH 5.4 - 7.4 |
| Table 1: Acid Dissociation Constants (pKa) of Citric Acid at 25°C.[2][3][4] |
The relationship between pH, pKa, and the ratio of the conjugate base to the weak acid is described by the Henderson-Hasselbalch equation .[5][6] For any given conjugate acid-base pair:
pH = pKa + log ( [A⁻] / [HA] )
Where [A⁻] is the molar concentration of the conjugate base and [HA] is the molar concentration of the weak acid. This equation is the theoretical foundation for preparing a buffer of a desired pH by mixing calculated ratios of an acid and its conjugate base.[7][8] When the concentrations of the acid and conjugate base are equal ([A⁻] = [HA]), the pH of the solution is equal to the pKa.[9]
Caption: Predominant ionic species of citric acid at different pH values.
Protocol for Preparation of 0.1 M Citrate Buffer
This protocol describes the preparation of a 0.1 M citrate buffer by mixing stock solutions of 0.1 M citric acid and 0.1 M this compound. This method allows for the precise formulation of buffers across the relevant pH range.
Part A: Preparation of Stock Solutions
Materials:
-
Citric acid (anhydrous, FW: 192.12 g/mol )[2]
-
This compound (anhydrous, FW: 214.11 g/mol )
-
High-purity, deionized water (dH₂O)
-
Calibrated pH meter
-
Stir plate and magnetic stir bars
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
Beakers
Procedure:
-
0.1 M Citric Acid Solution (Stock A):
-
Weigh out 19.21 g of anhydrous citric acid.
-
Transfer the solid to a 1 L beaker containing approximately 800 mL of dH₂O.
-
Place the beaker on a stir plate with a magnetic stir bar and stir until the solid is completely dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask.
-
Bring the final volume to exactly 1 L with dH₂O. Mix thoroughly.
-
Store in a labeled, sealed container at 4°C.
-
-
0.1 M this compound Solution (Stock B):
-
Weigh out 21.41 g of anhydrous this compound.
-
Follow the same dissolution and volume adjustment steps as described for the citric acid solution.
-
Store in a labeled, sealed container at 4°C.
-
Part B: Mixing Stock Solutions for Target pH
To obtain a 100 mL solution of 0.1 M citrate buffer at the desired pH, mix the volumes of Stock A and Stock B as indicated in the table below.
| Target pH (at 25°C) | Volume of Stock A (0.1 M Citric Acid) (mL) | Volume of Stock B (0.1 M this compound) (mL) |
| 3.0 | 82.0 | 18.0 |
| 3.2 | 77.5 | 22.5 |
| 3.4 | 73.0 | 27.0 |
| 3.6 | 68.5 | 31.5 |
| 3.8 | 63.5 | 36.5 |
| 4.0 | 59.0 | 41.0 |
| 4.2 | 54.0 | 46.0 |
| 4.4 | 49.5 | 50.5 |
| 4.6 | 44.5 | 55.5 |
| 4.8 | 39.0 | 61.0 |
| 5.0 | 33.0 | 67.0 |
| 5.2 | 27.5 | 72.5 |
| 5.4 | 22.5 | 77.5 |
| 5.6 | 18.0 | 82.0 |
| 5.8 | 14.0 | 86.0 |
| 6.0 | 10.5 | 89.5 |
| 6.2 | 7.5 | 92.5 |
| Table 2: Mixing ratios for 100 mL of 0.1 M Citrate Buffer. Volumes are derived from Henderson-Hasselbalch calculations and empirical data.[10] |
Final Verification (Critical Step):
-
After combining the specified volumes, mix the solution well.
-
Immerse a calibrated pH electrode into the solution.
-
Measure the pH at 25°C.
-
If necessary, adjust the pH to the final target value using small additions of 0.1 M HCl or 0.1 M NaOH. This step corrects for any variations in reagent purity or measurement conditions.
Critical Considerations for Enzyme Assays
The choice of buffer can significantly impact enzyme activity beyond simply controlling pH. Researchers must be aware of the specific properties of citrate.
-
Metal Ion Chelation: Citrate is a well-known chelating agent for divalent and trivalent metal cations, such as Ca²⁺, Mg²⁺, Mn²⁺, and Zn²⁺.[10] If your enzyme requires such a metal ion as a cofactor for its catalytic activity (i.e., it is a metalloenzyme), the presence of citrate can strip this ion from the enzyme's active site, leading to a significant reduction or complete loss of activity.
-
Recommendation: Always verify the cofactor requirements of your enzyme. If it is a metalloenzyme sensitive to chelation, consider a non-chelating buffer like MES, MOPS, or HEPES for the required pH range.[1]
-
-
Temperature Dependence: The pH of a buffer solution can change with temperature. This is because the acid dissociation constant (pKa) is temperature-dependent. For citrate buffer, the pH has been observed to increase slightly with increasing temperature.[11] One study reported a pH change of +0.367 for a citrate buffer when the temperature was increased from 20°C to 130°C.[11]
-
Recommendation: Calibrate your pH meter and make final pH adjustments at the temperature at which the enzyme assay will be performed. This is especially critical for assays conducted at temperatures significantly different from ambient (e.g., 37°C or higher).
-
-
Ionic Strength: Enzyme conformation and activity can be influenced by the ionic strength of the assay solution.[12] The concentration of the buffer contributes directly to the overall ionic strength.
-
Recommendation: Maintain a consistent buffer concentration across all experiments in a series. If investigating the effect of a substrate or inhibitor, ensure that its addition does not significantly alter the final ionic strength of the assay mixture.
-
-
Buffer Validation: Before commencing large-scale experiments, it is essential to perform control assays to confirm that the citrate buffer itself does not interfere with the reaction.
-
Recommendation: Run the assay with and without the enzyme in the presence of the buffer to check for any background reactions. If possible, compare enzyme activity in the citrate buffer to another buffer of the same pH to ensure compatibility.
-
Workflow and Validation Diagram
The following diagram outlines the systematic process for preparing and validating a citrate buffer for use in enzyme assays.
Caption: A systematic workflow for the preparation and validation of citrate buffer.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Citric Acid [commonorganicchemistry.com]
- 3. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 4. Citric acid - Wikipedia [en.wikipedia.org]
- 5. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 6. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. ulm.edu [ulm.edu]
- 10. Buffers for Biochemical Reactions [worldwide.promega.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Monosodium Citrate-Mediated Nanoparticle Synthesis
Introduction: The Enduring Simplicity of Citrate Chemistry in Nanotechnology
The synthesis of metallic nanoparticles is a cornerstone of modern nanotechnology, with applications spanning diagnostics, therapeutics, and materials science. Among the myriad of "bottom-up" chemical reduction methods, the use of citrate salts, particularly trisodium citrate, stands out for its simplicity, reproducibility, and cost-effectiveness.[1] First popularized by Turkevich and later refined by Frens, this aqueous method remains a foundational technique for producing stable colloidal solutions of nanoparticles, most notably gold (AuNPs) and silver (AgNPs).[1]
The elegance of this method lies in the dual functionality of the citrate molecule. It serves not only as a mild reducing agent, converting metal ions into neutral atoms, but also as a highly effective electrostatic stabilizing (or "capping") agent.[2][3] The citrate anions adsorb onto the nanoparticle surface, imparting a negative charge that generates repulsive forces between particles, thereby preventing aggregation and ensuring colloidal stability.[4][5][6] This guide provides an in-depth exploration of the underlying mechanisms, detailed experimental protocols, and critical parameters for researchers and drug development professionals seeking to leverage citrate-mediated synthesis.
The Dual Role of Citrate: A Mechanistic Overview
The synthesis process is a delicate interplay between chemical reduction and electrostatic stabilization, which can be broken down into three key phases: reduction of the metal precursor, nucleation of metallic atoms, and subsequent particle growth.
2.1. Reduction and Nucleation In a typical synthesis using a gold precursor like tetrachloroauric acid (HAuCl₄), the process is initiated by heating the solution. Upon the addition of a citrate salt solution, the citrate ions reduce the gold ions (Au³⁺) to neutral gold atoms (Au⁰).[2] As the concentration of these newly formed atoms surpasses the saturation point, they begin to cluster together in a process called nucleation, forming the initial "seeds" of the nanoparticles.[7]
2.2. Particle Growth and Stabilization Once stable nuclei are formed, two processes govern the final particle size: the coalescence of small nuclei and the attachment of remaining metal monomers from the solution onto the surface of existing seeds.[8][9] Concurrently, citrate anions adsorb onto the growing nanoparticle surfaces.[10] This creates a dense layer of negative charges, resulting in strong electrostatic repulsion between the particles.[5] This repulsion counteracts the inherent van der Waals attractive forces, preventing uncontrolled aggregation and stabilizing the colloidal suspension.[4][11] The final particle size is achieved when the total surface area of the nanoparticles is sufficiently covered by the available citrate ions to ensure stability.[12]
Caption: Mechanism of citrate-mediated nanoparticle synthesis.
Critical Parameters for Controlled Synthesis
The final characteristics of the nanoparticles—primarily size, shape, and monodispersity—are highly sensitive to several experimental variables. Understanding and controlling these parameters is crucial for reproducibility.
| Parameter | Effect on Nanoparticle Properties | Scientific Rationale & Causality |
| Citrate : Metal Ratio | Increasing the citrate-to-metal precursor ratio generally leads to the formation of smaller nanoparticles.[12][13][14] | A higher concentration of citrate provides more stabilizing ions. This allows for the stabilization of a larger total surface area, resulting in a greater number of smaller, stable nuclei rather than the continued growth of fewer, larger particles.[12] |
| Temperature | Higher reaction temperatures typically result in smaller, more uniform nanoparticles. | Temperature influences the kinetics of both reduction and nucleation.[8] Higher temperatures accelerate the reduction rate, leading to a rapid "burst" of nucleation. This rapid formation of numerous initial seeds favors the growth of a more monodisperse population of smaller particles. |
| pH of Solution | The pH affects the charge of the citrate molecule and, consequently, its efficacy as both a reducing and stabilizing agent.[8][15] Near-neutral pH values (pH > 6) tend to produce nearly spherical particles with a narrow size distribution.[8] | Citric acid is a polyprotic acid. The pH determines which carboxyl groups are deprotonated (-COO⁻). This affects its ability to coordinate with the metal precursor and stabilize the final nanoparticle surface. The electrostatic repulsion is strongest at near-neutral pH where citrate carries a significant negative charge.[4] |
| Rate of Reagent Addition | Rapid addition and vigorous stirring of the citrate solution promote the synthesis of more monodisperse (uniformly sized) nanoparticles.[7] | Quick and homogenous mixing ensures that the nucleation event occurs uniformly throughout the solution at the same time. This synchronous nucleation minimizes the timeframe for particle growth, leading to a narrower size distribution. |
Experimental Protocols: Gold and Silver Nanoparticles
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemical reagents.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) via Turkevich-Frens Method
This protocol is a classic method for producing ruby-red colloidal gold with particle diameters typically in the 15-30 nm range.[7]
4.1. Materials and Reagents
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Erlenmeyer flask (e.g., 100 mL)
-
Graduated cylinders
-
Heating magnetic stir plate and stir bar
-
Critical Insight: All glassware must be scrupulously cleaned to avoid premature aggregation or side reactions. Rinsing with aqua regia followed by copious amounts of DI water is recommended for best results.
4.2. Stock Solution Preparation
-
1 mM HAuCl₄ Solution: Dissolve the appropriate mass of HAuCl₄·3H₂O in DI water. This solution is light-sensitive and should be stored in a brown bottle.[7]
-
1% (w/v) Trisodium Citrate Solution: Dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of DI water. It is highly recommended to use a freshly prepared solution for each synthesis to ensure consistent reducing capability.[7]
4.3. Synthesis Procedure
-
Add 50 mL of the 1 mM HAuCl₄ solution to a 100 mL Erlenmeyer flask containing a magnetic stir bar.
-
Place the flask on the heating stir plate and bring the solution to a rolling boil with vigorous stirring.
-
Once boiling, swiftly add 5 mL of the 1% trisodium citrate solution to the flask.[7]
-
Observe the color change of the solution. It will typically progress from a faint yellow to colorless, then to grey, purple, and finally settle at a deep ruby-red.[16] This final color indicates the formation of spherical AuNPs.
-
Continue heating and stirring for an additional 10-15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the final colloidal gold solution at 4°C in a clean, sealed container.
Caption: Experimental workflow for gold nanoparticle synthesis.
Protocol 2: Photochemical Synthesis of Silver Nanoparticles (AgNPs)
This method utilizes UV irradiation to drive the reduction of silver ions by citrate, offering an alternative to high-temperature synthesis.[17]
4.1. Materials and Reagents
-
Silver nitrate (AgNO₃)
-
Trisodium citrate dihydrate (TSC)
-
Deionized (DI) water
-
Petri dish or shallow beaker
-
Magnetic stir plate and stir bar
-
UV lamp (e.g., 254 nm)
4.2. Stock Solution Preparation
-
29 mM AgNO₃ Solution: Prepare by dissolving the required mass of AgNO₃ in DI water. Store in a dark container to prevent photoreduction.
-
38 mM Trisodium Citrate Solution: Prepare by dissolving TSC in DI water.
4.3. Synthesis Procedure
-
In a beaker, add 1 mL of the 29 mM AgNO₃ solution dropwise to 30 mL of the 38 mM TSC solution under constant, vigorous stirring.[17]
-
Continue stirring the resulting solution for 10 minutes at room temperature.
-
Transfer the solution to a Petri dish and place it on a magnetic stir plate under a UV lamp. The distance between the lamp and the solution surface is a critical parameter (e.g., 3.5 cm).[17]
-
Irradiate the solution under continuous stirring for approximately 60 minutes.[17]
-
The formation of AgNPs is indicated by the solution turning a pale yellow or yellowish-brown color.
-
Turn off the UV lamp and the stirrer. The resulting AgNP solution can be stored in a dark bottle at 4°C.
Essential Characterization
Post-synthesis, it is crucial to characterize the nanoparticle solution to validate the outcome.
-
UV-Visible Spectroscopy: This is the first and quickest method to confirm nanoparticle formation. AuNPs exhibit a characteristic Surface Plasmon Resonance (SPR) peak around 520 nm, while AgNPs show a peak around 400 nm.[14][17] The peak's position and width give a preliminary indication of particle size and dispersity.
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of nanoparticle size, shape, and aggregation state.
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter of the nanoparticles and assess the size distribution (polydispersity index or PDI) in the colloidal suspension.
Troubleshooting and Stability Considerations
-
Issue: Final solution is black/grey or has visible precipitates.
-
Cause: Uncontrolled aggregation. This can be due to contaminated glassware, impure water, or an incorrect citrate-to-metal ratio.
-
Solution: Ensure meticulous cleaning of all glassware and use high-purity water. Verify reagent calculations and use freshly prepared citrate solution.
-
-
Issue: Broad UV-Vis SPR peak or high PDI.
-
Cause: Polydisperse sample (wide range of particle sizes). This often results from slow reagent addition or insufficient stirring, leading to non-uniform nucleation.
-
Solution: Optimize the injection speed of the citrate solution and ensure vigorous, uniform stirring throughout the reaction.
-
-
Long-Term Stability: Citrate-stabilized nanoparticles are sensitive to changes in ionic strength and pH.[6] Diluting the colloid in pure water can weaken the electrostatic repulsion and lead to aggregation.[5] For applications requiring high salt buffers, surface modification with a polymer like polyethylene glycol (PEG) may be necessary to confer steric stability.[6]
Conclusion
The citrate reduction method is a powerful, accessible, and highly versatile technique for synthesizing metallic nanoparticles. Its continued prevalence in research and development is a testament to its reliability. By carefully controlling key parameters such as reagent ratios, temperature, and pH, scientists can reproducibly synthesize nanoparticles with tailored characteristics, paving the way for innovations in drug delivery, biosensing, and advanced materials.
References
- 1. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 2. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 3. ijpbs.com [ijpbs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Limitations of Diluting Citrate-Stabilized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 6. Limitations of Diluting Citrate-Stabilized AuNPs - CD Bioparticles [cd-bioparticles.com]
- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of gold nanoparticle formation in the classical citrate synthesis method derived from coupled in situ XANES and SAXS evaluation. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Monosodium Citrate as an Anticoagulant for In Vitro Blood Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of monosodium citrate as an anticoagulant for in vitro blood studies. This document delves into the underlying scientific principles, provides detailed protocols for its preparation and use, and discusses its applications and considerations in a research setting.
Introduction: The Critical Role of Anticoagulation in In Vitro Blood Analysis
The study of blood components and their interactions is fundamental to numerous areas of biomedical research and drug development. A critical prerequisite for most in vitro blood-based assays is the prevention of coagulation, the complex physiological process that leads to clot formation. Anticoagulants are therefore essential reagents that preserve the fluidity of blood samples, allowing for the accurate analysis of cellular and plasma components.
Citrate-based anticoagulants are widely used due to their efficacy in preventing coagulation by chelating calcium ions, an essential cofactor in the coagulation cascade. While trisodium citrate is the most commonly employed form, this compound presents a valuable alternative with distinct properties that may be advantageous for specific applications. This guide will focus on the principles and practical application of this compound for in vitro blood anticoagulation.
Mechanism of Action: How this compound Prevents Coagulation
The anticoagulant effect of all citrate salts, including this compound, is predicated on their ability to chelate ionized calcium (Ca²⁺) in the blood.[1] Calcium ions are indispensable for the activation of several vitamin K-dependent coagulation factors (Factors II, VII, IX, and X) and for the conversion of prothrombin to thrombin. By forming soluble calcium citrate complexes, this compound effectively reduces the concentration of free Ca²⁺, thereby inhibiting the coagulation cascade and preventing clot formation.[1]
This compound (also known as sodium dihydrogen citrate) is an acid salt of citric acid.[2] This characteristic imparts a more acidic pH to the anticoagulant solution compared to trisodium citrate. The pH of the anticoagulant can influence the stability and function of certain blood components, a factor that researchers should consider when selecting an anticoagulant for their specific assay.
Visualizing the Coagulation Cascade and Citrate's Point of Intervention
Caption: this compound chelates Ca²⁺, inhibiting key coagulation steps.
Preparation of this compound Anticoagulant Solution
The careful preparation of the anticoagulant solution is paramount to ensure reproducible and reliable experimental results. The following protocol outlines the preparation of a 0.109 M (equivalent to 3.2%) this compound solution, a concentration commonly used for trisodium citrate in coagulation studies.[3]
Protocol 1: Preparation of 0.109 M this compound Solution
Materials:
-
This compound (anhydrous, reagent grade)
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration unit (optional, for sterile applications)
-
Sterile storage bottles
Procedure:
-
Calculate the required mass of this compound: The molecular weight of anhydrous this compound (NaC₆H₇O₇) is approximately 214.11 g/mol . To prepare a 0.109 M solution, dissolve 2.33 g of this compound in distilled water and make up the final volume to 100 mL.
-
Dissolution: Add the calculated amount of this compound to a volumetric flask containing a portion of the final volume of distilled water.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution until the this compound is completely dissolved.
-
Volume Adjustment: Once dissolved, carefully add distilled water to the flask to reach the final desired volume.
-
pH Measurement and Adjustment (Optional): Measure the pH of the solution. The inherent acidity of this compound will result in a lower pH than a trisodium citrate solution. If a specific pH is required for your application, it can be adjusted using a suitable buffer or dropwise addition of a dilute acid or base. However, for most standard anticoagulation purposes, the native pH of the this compound solution is used.
-
Sterilization (Optional): For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the prepared solution at 2-8°C. The stability of the solution is typically several weeks, but it is recommended to prepare fresh solutions regularly for critical applications.
Protocol for Blood Collection and Anticoagulation
The correct ratio of blood to anticoagulant is crucial to prevent both clotting and hemodilution, which can affect assay results. The standard ratio for citrate anticoagulants is 1 part anticoagulant to 9 parts whole blood.[4]
Protocol 2: Anticoagulation of Whole Blood Samples
Materials:
-
Prepared this compound anticoagulant solution
-
Sterile blood collection tubes (polypropylene or siliconized glass are recommended)[5]
-
Venipuncture equipment
Procedure:
-
Aliquot Anticoagulant: Dispense the appropriate volume of the this compound solution into the blood collection tubes. Refer to the table below for common volumes.
-
Blood Collection: Collect the whole blood sample directly into the tube containing the anticoagulant, ensuring the final volume corresponds to the 1:9 ratio. For vacuum tubes, ensure a complete draw is achieved.[4]
-
Immediate Mixing: Immediately after collection, gently invert the tube 4-6 times to ensure thorough mixing of the blood with the anticoagulant. Avoid vigorous shaking to prevent hemolysis and platelet activation.[5]
-
Processing: The anticoagulated blood is now ready for downstream processing, such as centrifugation to separate plasma or for use in whole blood assays.
Quantitative Data Summary
| Final Blood Volume | Volume of 0.109 M this compound | Volume of Whole Blood |
| 1.0 mL | 0.1 mL | 0.9 mL |
| 2.0 mL | 0.2 mL | 1.8 mL |
| 3.0 mL | 0.3 mL | 2.7 mL |
| 5.0 mL | 0.5 mL | 4.5 mL |
| 10.0 mL | 1.0 mL | 9.0 mL |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for using this compound as an anticoagulant in a research setting.
Caption: Workflow for blood anticoagulation with this compound.
Applications, Considerations, and Limitations
Applications:
This compound can be used for a wide range of in vitro studies, including:
-
Routine coagulation assays (e.g., PT, aPTT), although the effect of its lower pH compared to the standard 3.2% trisodium citrate should be validated for specific reagent-instrument systems.[6][7]
-
Platelet function tests, such as light transmission aggregometry. However, the pH of the anticoagulant can influence platelet aggregation, and validation is recommended.[8]
-
Preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
General hematological studies where the preservation of cell morphology and function is important.
Considerations and Advantages:
-
pH: The primary difference between monosodium and trisodium citrate is the pH of the resulting anticoagulant solution. This compound solutions are more acidic. This may be advantageous in studies where a lower pH is desired to maintain the stability of specific analytes or to better mimic certain physiological or pathological conditions.
-
Buffering Capacity: The acidic nature of this compound may provide some buffering capacity, which could be beneficial in experiments where pH shifts are a concern.
Limitations and Potential Drawbacks:
-
Lack of Standardization: Trisodium citrate, particularly at a 3.2% (0.109 M) concentration, is the internationally recommended standard for most routine coagulation testing.[3] The use of this compound may introduce a pre-analytical variable that could affect results and make cross-study comparisons difficult.
-
Impact on Assays: The lower pH of this compound could potentially alter the activity of pH-sensitive enzymes and proteins in the blood, including coagulation factors and platelet receptors. Therefore, it is crucial to validate its use for any specific assay against the standard anticoagulant.
-
Hemolysis: While not extensively documented for this compound specifically, extremes in pH can potentially lead to hemolysis. Visual inspection for hemolysis in plasma samples is always recommended.
Conclusion
This compound is a viable anticoagulant for in vitro blood studies, operating through the well-established mechanism of calcium chelation. Its acidic nature distinguishes it from the more commonly used trisodium citrate and may offer advantages for specific research applications. However, due to the lack of extensive standardization, researchers opting to use this compound should perform thorough validation to ensure the integrity and reproducibility of their experimental results. The protocols and information provided in these application notes serve as a comprehensive starting point for the successful implementation of this compound in the laboratory.
References
- 1. theredcellar.com [theredcellar.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tulipgroup.com [tulipgroup.com]
- 4. Citrate Plasma Samples | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. Guidance on the critical shortage of sodium citrate coagulation tubes for hemostasis testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 3.2% vs 3.8% sodium citrate concentration on routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Effect of 3.2% vs 3.8% sodium citrate concentration on routine coagulation testing. | Semantic Scholar [semanticscholar.org]
- 8. Effects of pH and concentration of sodium citrate anticoagulant on platelet aggregation measured by light transmission aggregometry induced by adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of Monosodium Citrate in Protein Crystallization Screening
Introduction: The Pivotal Role of Precipitants in Structural Biology
The determination of a protein's three-dimensional structure is fundamental to understanding its function, and X-ray crystallography remains a cornerstone of structural biology. A prerequisite for this powerful technique is the growth of well-ordered protein crystals. The journey from a purified protein solution to diffraction-quality crystals is often arduous, with the initial identification of suitable crystallization conditions being a major bottleneck.[1][2] This process, known as crystallization screening, involves systematically testing a wide array of chemical conditions to induce the controlled precipitation of the protein from a supersaturated solution, leading to the formation of a crystal lattice.[2][3]
Precipitating agents are the key drivers of this process, and they fall into several categories, including salts, polymers, and organic solvents.[2][3][4] Among the salt precipitants, monosodium citrate has emerged as a versatile and effective reagent in the crystallographer's toolkit. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound in protein crystallization screening.
This compound: A Multifaceted Precipitant
This compound, the acid salt of citric acid, is a white, crystalline powder that is highly soluble in water.[5][6] Its utility in protein crystallization stems from a combination of its physicochemical properties.
Mechanism of Action: The "Salting Out" Effect
Like other salt precipitants, this compound primarily induces protein crystallization through the "salting out" phenomenon.[4] In an aqueous solution, water molecules form hydration shells around the charged and polar surfaces of a protein, keeping it in solution. When a high concentration of a salt like this compound is introduced, the citrate and sodium ions compete with the protein for water molecules. This disruption of the protein's hydration shell increases the effective protein concentration and promotes protein-protein interactions, which are essential for nucleation and crystal growth.[4]
The Advantage of a Buffer and a Precipitant
A key advantage of this compound is its ability to act as both a precipitant and a buffering agent.[6] With a pKa value for its second carboxylic acid group around 4.76, it can help maintain a stable pH in the acidic to neutral range, a critical parameter for protein stability and crystallization.[1][2] This dual functionality simplifies the composition of screening solutions.
Properties of this compound Relevant to Crystallization
| Property | Value/Description | Significance in Protein Crystallization |
| Chemical Formula | C₆H₇NaO₇ | --- |
| Molar Mass | 214.11 g/mol | Important for calculating molar concentrations of stock solutions. |
| Solubility in Water | Highly soluble | Allows for the preparation of high-concentration stock solutions.[5][6] |
| Appearance | White crystalline powder | Easy to handle and dissolve.[6] |
| pH of Solution | Slightly acidic | Contributes to the overall pH of the crystallization drop.[5][6] |
This compound in Practice: From Screening to Optimization
This compound is a component of numerous commercially available crystallization screens, such as those from Hampton Research and Jena Bioscience, which underscores its broad applicability.[7][8][9][10][11][12][13][14]
Initial Screening with this compound
A common approach for initial screening is to use a sparse matrix screen where this compound is present in various concentrations and at different pH values.[7][10]
Workflow for Protein Crystallization Screening
Caption: Workflow for a typical protein crystallization experiment.
Protocol: Setting Up a this compound Gradient Screen
This protocol describes the preparation and setup of a 24-well crystallization plate using the hanging drop vapor diffusion method to screen a range of this compound concentrations and pH values.
Materials:
-
Purified protein (5-20 mg/mL in a low ionic strength buffer)[15][16]
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Microscope for observing crystals
Procedure:
1. Preparation of Stock Solutions:
-
Prepare a 2.0 M stock solution of this compound. Dissolve 42.82 g of this compound in deionized water to a final volume of 100 mL. Sterile filter the solution.
-
Prepare a series of 100 mM buffer solutions at different pH values (e.g., Sodium Acetate pH 4.5, Sodium Citrate pH 5.5, HEPES pH 7.0, Tris pH 8.5).
2. Setting up the Reservoir:
-
In a 24-well plate, create a gradient of this compound concentrations and pH. For example:
| Well | This compound (M) | Buffer (100 mM) |
| A1-A6 | 0.8 | A1: pH 4.5, A2: pH 5.5, ... |
| B1-B6 | 1.0 | B1: pH 4.5, B2: pH 5.5, ... |
| C1-C6 | 1.2 | C1: pH 4.5, C2: pH 5.5, ... |
| D1-D6 | 1.4 | D1: pH 4.5, D2: pH 5.5, ... |
-
Pipette 500 µL of the appropriate reservoir solution into each well of the 24-well plate.
3. Setting up the Hanging Drop:
-
On a clean, siliconized cover slip, pipette 1 µL of your protein solution.
-
Pipette 1 µL of the reservoir solution from the corresponding well onto the protein drop.
-
Invert the cover slip and place it over the well, ensuring a good seal with the grease.
-
Repeat for all 24 conditions.
4. Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Observe the drops under a microscope daily for the first few days, then weekly. Record your observations meticulously, noting whether the drops are clear, contain precipitate, or have crystals.[11]
Interpreting the Results
-
Clear Drops: The protein is likely undersaturated. Consider increasing the protein concentration or the precipitant concentration.
-
Heavy Precipitate: The protein has likely precipitated too quickly. Try lowering the protein and/or precipitant concentration.
-
Microcrystals or Poor-Quality Crystals: This is a "hit" and a great starting point for optimization.
Optimization Strategies
Once a promising crystallization condition (a "hit") is identified, the next step is to optimize it to obtain larger, single, well-diffracting crystals.[1][15][17]
-
Fine-tuning Concentrations: Create a finer grid of this compound and protein concentrations around the initial hit condition.
-
Varying the pH: Explore a narrower pH range around the successful condition in 0.1 or 0.2 pH unit increments.
-
Additives: Introduce small amounts of additives that can influence crystal packing and quality. These can include salts (e.g., MgCl₂, CaCl₂), small molecules, or detergents for membrane proteins.[18]
-
Temperature: Screen for crystallization at different temperatures.
Logical Flow of Crystallization Condition Optimization
Caption: Decision tree for optimizing an initial crystallization hit.
Conclusion
This compound is a powerful and versatile tool in the protein crystallographer's arsenal. Its dual function as a precipitant and a buffer, combined with its high solubility, makes it an excellent candidate for initial crystallization screening and subsequent optimization. By systematically exploring a range of this compound concentrations and pH values, researchers can significantly increase their chances of obtaining high-quality protein crystals suitable for structural determination. A thorough understanding of the principles behind its use, coupled with meticulous experimental execution, will pave the way for new discoveries in the field of structural biology.
References
- 1. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Hampton Research CRYSTAL SCREEN 2 NO19 185ML, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. JBScreen Series - Jena Bioscience [jenabioscience.com]
- 14. JBScreen Classic 1, JBScreen Classic - Jena Bioscience [jenabioscience.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. hamptonresearch.com [hamptonresearch.com]
Application Notes & Protocols: A Gentle, Non-Enzymatic Method for Isolating Spheroids Using Monosodium Citrate Solution
Introduction: The Imperative for Intact Spheroid Isolation in 3D Cell Culture
Three-dimensional (3D) cell culture models, particularly spheroids, have become indispensable tools in drug discovery, cancer research, and regenerative medicine. Their ability to recapitulate the complex cell-cell and cell-matrix interactions of in vivo tissues offers a more physiologically relevant system compared to traditional 2D monolayers. The structural and functional integrity of these spheroids is paramount for downstream applications. Consequently, the method of isolation or harvesting of these spheroids is a critical step that can significantly impact experimental outcomes.
Traditional methods often rely on enzymatic digestion, which can compromise cell viability and cleave important cell surface proteins, thereby altering cellular phenotypes and functions. This application note details a robust, non-enzymatic protocol for the isolation of spheroids using a monosodium citrate solution. This method preserves the structural integrity of the spheroids and the viability of the constituent cells, making it ideal for sensitive downstream analyses such as flow cytometry, single-cell sequencing, and high-content imaging.
The Science Behind Citrate-Based Spheroid Isolation: A Gentle Chelation
The cohesive structure of spheroids is largely dependent on calcium-dependent cell-cell adhesion molecules, such as cadherins. Citrate, a trivalent anion, is a well-known chelating agent that effectively sequesters divalent cations like calcium (Ca2+). By introducing a citrate solution, the extracellular calcium concentration is reduced, leading to a conformational change in cadherins and the disruption of cell-cell junctions. This gentle dissociation allows for the isolation of intact spheroids from their culture environment without the harsh effects of enzymatic cleavage.
This non-enzymatic approach offers several advantages over traditional methods:
-
Preservation of Cell Surface Proteins: Avoids the proteolytic degradation of cell surface markers, crucial for immunological studies and analyses of cell signaling pathways.
-
Enhanced Cell Viability: Reduces the cellular stress associated with enzymatic digestion, leading to higher yields of viable cells post-isolation.
-
Cost-Effectiveness and Simplicity: The reagents are inexpensive and the protocol is straightforward, making it accessible for routine laboratory use.
Experimental Workflow for Spheroid Isolation
The following workflow provides a comprehensive guide for the isolation of spheroids using a this compound solution.
Figure 1. A schematic overview of the spheroid isolation workflow using this compound.
Detailed Protocol
I. Preparation of Iso-osmolar this compound Solution (55 mM, pH 7.2-7.4)
Note: While many protocols utilize tri-sodium citrate, this compound can also be used effectively. The key is to ensure the final solution is iso-osmolar with the culture medium and buffered to a physiological pH.
-
Prepare a 1M stock solution of this compound: Dissolve 21.41 g of this compound (anhydrous) in 100 mL of nuclease-free water. Filter sterilize through a 0.22 µm filter and store at 4°C.
-
Prepare a 55 mM working solution: Dilute the 1M stock solution in nuclease-free water. For example, to make 100 mL of 55 mM solution, add 5.5 mL of the 1M stock to 94.5 mL of water.
-
Adjust Osmolarity: The osmolarity of the citrate solution should be comparable to your cell culture medium (typically ~300-340 mOsm/kg). Measure the osmolarity of your culture medium using an osmometer. Adjust the osmolarity of the citrate solution by adding a sterile 10% (w/v) NaCl solution incrementally, mixing well, and re-measuring until the desired osmolarity is reached. As a starting point, adding 1 g/L of NaCl will raise the osmolarity by approximately 30 mOsm.
-
Adjust pH: Adjust the pH of the solution to 7.2-7.4 using sterile 1N NaOH. It is crucial to monitor the pH closely as citrate solutions have buffering capacity.
-
Final Sterilization: Filter the final iso-osmolar, pH-adjusted solution through a 0.22 µm filter. This solution can be stored at 4°C for several weeks.
II. Spheroid Isolation Procedure
-
Pre-warm the prepared iso-osmolar this compound solution to 37°C in a water bath.
-
Aspirate the spent culture medium from the wells containing the spheroids. Be careful not to disturb the spheroids.
-
(Optional but Recommended) Wash the spheroids gently with an equal volume of pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual serum proteins. Aspirate the PBS.
-
Add the pre-warmed iso-osmolar this compound solution to each well. The volume should be sufficient to cover the spheroids completely (e.g., 200 µL for a 96-well plate).
-
Incubate the plate at 37°C for 5-15 minutes. The optimal incubation time will depend on the cell type, spheroid size, and compactness. It is recommended to monitor the dissociation process under a microscope.
-
Gently detach the spheroids by carefully pipetting the citrate solution up and down a few times. For more adherent spheroids, a gentle tapping of the plate may be required.
-
Collect the spheroid suspension and transfer it to a sterile conical tube.
-
Centrifuge the tube at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the spheroids.
-
Carefully aspirate the supernatant.
-
Resuspend the spheroid pellet in fresh, complete culture medium.
-
The isolated spheroids are now ready for downstream applications.
Quantitative Parameters and Troubleshooting
| Parameter | Recommended Range | Notes |
| Citrate Concentration | 55 mM | A good starting point for most cell lines. |
| pH | 7.2 - 7.4 | Crucial for maintaining cell viability. |
| Osmolarity | Iso-osmolar with culture medium (~300-340 mOsm/kg) | Prevents osmotic stress on the cells. |
| Incubation Temperature | 37°C | Optimal for cell handling. |
| Incubation Time | 5 - 15 minutes | Cell-type and spheroid-dependent. Monitor dissociation. |
| Centrifugation Speed | 100 - 200 x g | Higher speeds may damage the spheroids. |
Troubleshooting Common Issues:
-
Incomplete Spheroid Detachment:
-
Increase the incubation time in the citrate solution in 2-3 minute increments.
-
Ensure the citrate solution is at 37°C.
-
Increase the gentle pipetting action to aid mechanical dissociation.
-
-
Low Cell Viability Post-Isolation:
-
Reduce the incubation time in the citrate solution.
-
Ensure the pH and osmolarity of the citrate solution are correct.
-
Handle the spheroids gently during pipetting and centrifugation.
-
-
Spheroid Disaggregation into Single Cells:
-
This may occur with prolonged incubation. Reduce the incubation time.
-
If single cells are desired, this method can be adapted by increasing the incubation time and mechanical dissociation.
-
Downstream Applications and Concluding Remarks
The gentle nature of the this compound isolation method makes it highly suitable for a wide range of downstream applications where cell viability and the integrity of cell surface markers are critical. These applications include:
-
Flow Cytometry and FACS: Accurate quantification of cell surface markers without enzymatic cleavage.
-
Single-Cell RNA Sequencing: Preservation of the native transcriptome for high-resolution analysis.
-
Immunofluorescence Staining: Maintaining the structural integrity of the spheroid for high-quality imaging.
-
Co-culture models: Isolation of distinct cell populations from complex multi-cellular spheroids.
-
Drug Efficacy and Toxicity Assays: Ensuring that the observed effects are due to the drug and not the isolation procedure.
Application Note: A Validated HPLC Method for the Quantification of Monosodium Citrate in Aqueous Solutions
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of monosodium citrate in aqueous solutions. The method utilizes reversed-phase chromatography with a C18 column and UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for quality control and research applications in the pharmaceutical and food industries.
Introduction
This compound, a salt of citric acid, is widely used in pharmaceutical formulations and food products as a buffering agent, acidity regulator, and sequestrant. Accurate quantification of its concentration is critical for ensuring product quality, stability, and efficacy. While various methods exist for citrate analysis, including enzymatic assays and ion chromatography, reversed-phase HPLC with UV detection offers a compelling combination of simplicity, speed, and reliability.[1][2]
This guide provides a comprehensive, step-by-step protocol for this assay, explains the scientific rationale behind the methodological choices, and presents a full validation summary, ensuring the method is fit for its intended purpose.
Principle of the Method
The quantification of citrate is achieved using a reversed-phase HPLC method. Citric acid is a highly polar, weak organic acid with three carboxylic acid functional groups.[3][4] Its high polarity makes it challenging to retain on traditional C18 columns using highly aqueous mobile phases, a phenomenon known as "phase collapse".[5] To overcome this, this method employs a modern, polar-embedded C18 column that is stable in 100% aqueous conditions.[5][6]
The key to the separation and detection lies in controlling the ionization state of the citrate molecule. Citric acid has three pKa values: pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40.[3][4][7][8] By maintaining the mobile phase pH well below the first pKa (e.g., pH 2.5-2.8), the carboxyl groups remain largely in their protonated, non-ionized form (-COOH).[9][10] This significantly reduces the molecule's polarity, allowing for sufficient retention and sharp, symmetrical peak shapes on the reversed-phase column.
Detection is performed at a low UV wavelength, typically 210 nm, which corresponds to the absorbance of the carboxyl group's n→π* electronic transition.[9][10][11][12][13][14]
Materials and Methods
Reagents and Standards
-
Citric Acid Monohydrate (Reference Standard): USP grade or equivalent.
-
This compound (for sample preparation): Analytical grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): HPLC grade.
-
Orthophosphoric Acid (H₃PO₄): 85%, HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC-grade, purified (e.g., Milli-Q or equivalent).
Instrumentation
-
HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Column: Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm (or equivalent polar-embedded/AQ-type C18 column).
-
Data Acquisition Software: Agilent ChemStation or equivalent.
-
pH Meter: Calibrated.
-
Analytical Balance: 0.01 mg readability.
-
Filtration Assembly: 0.45 µm nylon or PVDF membrane filters.
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Agilent Polaris C18-A (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ in Water, pH adjusted to 2.5 with H₃PO₄ |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase (0.05 M KH₂PO₄, pH 2.5):
-
Weigh 6.80 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.5 ± 0.05 using 85% orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (1000 µg/mL Citrate):
-
Accurately weigh approximately 100 mg of Citric Acid Monohydrate reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
This stock solution is used to prepare calibration standards.
Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the mobile phase.
-
A suggested concentration range is 50, 100, 250, 500, and 750 µg/mL.
Sample Preparation:
-
Accurately weigh an amount of sample containing this compound and dissolve it in the mobile phase in a suitable volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 250 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Experimental Workflow and Validation
The overall process from sample preparation to final result is depicted below. This workflow ensures a systematic and logical progression through the analytical procedure.
Figure 1: Overall experimental workflow for HPLC quantification.
Method Validation Protocol
The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16][17] The validation parameters are interconnected and collectively ensure the reliability of the results.
Figure 2: Interrelationship of ICH Q2(R1) validation parameters.
Validation Results and Discussion
A summary of the validation results is presented below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of citrate. | No significant interfering peaks. |
| Linearity (Range) | 50 - 750 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| Repeatability (n=6) | 0.45% | RSD ≤ 2.0% |
| Intermediate Precision | 0.82% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 15 µg/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 50 µg/mL | S/N ≥ 10 |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min) and pH (±0.1). | RSD ≤ 2.0% |
-
Specificity: A chromatogram of the mobile phase (blank) showed no peaks at the retention time of citrate (approximately 5.2 minutes), confirming that the method is specific to the analyte.
-
Linearity: The method demonstrated excellent linearity across the range of 50 to 750 µg/mL, with a correlation coefficient (r²) of 0.9998, indicating a strong linear relationship between concentration and peak area.
-
Accuracy: Accuracy was determined by spike recovery at three concentration levels (low, medium, high). The recovery values were consistently between 99.2% and 101.5%, well within the acceptable limits.
-
Precision: The method is highly precise. Repeatability, assessed by six replicate injections of the same standard, yielded a Relative Standard Deviation (RSD) of 0.45%. Intermediate precision, evaluated by a different analyst on a different day, showed an RSD of 0.82%.
-
LOQ and LOD: The Limit of Quantitation (LOQ), established as the lowest concentration on the calibration curve, was 50 µg/mL. The Limit of Detection (LOD) was determined to be 15 µg/mL based on a signal-to-noise ratio of 3:1.
-
Robustness: The method proved to be robust with respect to small, deliberate variations in mobile phase pH and flow rate, indicating its reliability for routine use.
Conclusion
The reversed-phase HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in aqueous solutions. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be suitable for its intended purpose in quality control and research environments. The use of a low-pH mobile phase ensures excellent peak shape and retention on a modern C18 column, while UV detection at 210 nm provides adequate sensitivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. wjarr.com [wjarr.com]
- 3. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 4. Citric Acid [commonorganicchemistry.com]
- 5. lcms.cz [lcms.cz]
- 6. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 7. Citric acid - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Content determination of citrate in sodium citrate injection for catheter locking by HPLC [yxsj.smmu.edu.cn]
- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. jfda-online.com [jfda-online.com]
- 13. series.publisso.de [series.publisso.de]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
Application Notes & Protocols: The Strategic Use of Monosodium Citrate in Pharmaceutical Formulations
Abstract
Monosodium citrate, a monobasic salt of citric acid, is a highly versatile excipient in the pharmaceutical industry. Its utility spans a wide range of applications, including pH control, enhancement of active pharmaceutical ingredient (API) stability, taste masking, and as a critical component in effervescent dosage forms. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals. It details the chemical principles governing its functionality, provides comprehensive protocols for its application and analysis, and discusses its regulatory standing.
Introduction: Unveiling the Chemical Versatility of this compound
This compound (C₆H₇NaO₇) is a white, crystalline powder, freely soluble in water, produced by the partial neutralization of citric acid.[1] Its value in pharmaceutical formulations stems from its unique chemical structure, which confers a slightly acidic taste and makes it less prone to moisture absorption (hygroscopicity) compared to citric acid, rendering it suitable for dry blends and tablets.[2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NaO₇ |
| Molar Mass | 214.11 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | Highly soluble[4] |
| Taste | Slightly acidic and salty[2] |
The functionality of this compound is intrinsically linked to the three pKa values of its parent, citric acid (pKa₁, pKa₂, pKa₃), enabling it to act as a buffering agent across a broad pH range. This is crucial for maintaining the stability and solubility of various APIs.
Core Applications in Pharmaceutical Development
Buffering Agent for pH Stability
The primary role of this compound in many pharmaceutical preparations is to act as a buffering agent, ensuring a stable pH environment.[5][6] This is critical as the efficacy and stability of many APIs are pH-dependent. The citrate buffer system is particularly effective in maintaining pH in acidic to neutral ranges.
Mechanism of Action: The buffering capacity arises from the equilibrium between citric acid and its conjugate bases. This compound, in combination with citric acid or other citrate salts, can resist pH changes upon the addition of acidic or basic substances, thereby protecting the API from degradation.
Protocol 1: Preparation of a 0.1 M Citrate Buffer (pH 4.5)
Objective: To prepare a stable buffer solution for a liquid oral formulation.
Materials:
-
This compound
-
Citric acid
-
Purified water, USP grade
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer
Procedure:
-
Initial Preparation: Prepare stock solutions of 0.1 M citric acid and 0.1 M this compound in purified water.
-
Blending: In a calibrated beaker, combine the stock solutions in a ratio guided by the Henderson-Hasselbalch equation to achieve a pH close to 4.5.
-
pH Adjustment: Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Titrate with the appropriate stock solution (citric acid to lower pH, this compound to raise pH) until the target pH of 4.5 is reached and stable.
-
Final Volume: Transfer the adjusted buffer to a volumetric flask and bring to the final desired volume with purified water. Mix thoroughly.
-
Documentation and Storage: Record the final pH and store the buffer in a clearly labeled, sealed container at room temperature.
Chelating Agent for Enhanced Stability
Metal ions present in formulations can catalyze the oxidative degradation of sensitive APIs. This compound acts as a potent sequestering agent, binding with these metal ions to form stable complexes.[2][7] This chelation prevents the metal ions from participating in degradative reactions, thereby enhancing the shelf life of the pharmaceutical product.[5]
Diagram 1: Metal Ion Chelation by Citrate
Caption: Citrate sequesters a metal ion (Mⁿ⁺) via its carboxyl and hydroxyl groups.
Taste Masking and Palatability
The inherent sour and salty taste of this compound can be leveraged to mask the unpleasant or bitter taste of certain APIs, improving patient compliance, especially in pediatric formulations.[2][8]
Mechanism of Action: Taste masking can be achieved by overwhelming the taste buds with the more palatable flavor of the excipient or by creating a microenvironment around the drug particle that reduces its interaction with taste receptors.
Effervescent Formulations
This compound is a key ingredient in effervescent tablets and powders.[6][9] When combined with a carbonate or bicarbonate source, such as sodium bicarbonate, it reacts in the presence of water to produce carbon dioxide.[5] This effervescence aids in the rapid disintegration and dissolution of the tablet, enhances the palatability, and can improve the bioavailability of the API.[5]
Diagram 2: Effervescent Reaction Pathway
Caption: The reaction of this compound and sodium bicarbonate in water to produce effervescence.
Analytical Characterization and Quantification
Accurate quantification of this compound is essential for quality control and to ensure the performance of the final drug product. Several analytical techniques are available for this purpose.
Table 2: Analytical Methods for this compound
| Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity with UV or refractive index detection. | Quantification in various dosage forms.[10] |
| Ion Chromatography (IC) | Separation of ions followed by conductivity detection. | Sensitive and specific quantification in complex matrices.[11] |
| UV-Spectrophotometry | Measurement of absorbance in the low UV range after pH adjustment. | A simple and rapid method for aqueous solutions.[12] |
| Titrimetry | Acid-base titration with a standardized base. | Assay of raw material purity.[13] |
Protocol 2: Quantification of this compound in an Oral Solution by HPLC-UV
Objective: To determine the concentration of this compound in a liquid formulation.
Materials:
-
Oral solution sample
-
This compound reference standard
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., phosphate buffer)
-
Volumetric glassware, filters
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the oral solution sample accurately with the mobile phase to a concentration that falls within the range of the standard curve. Filter the diluted sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 20 mM potassium phosphate, pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject the standard solutions and the prepared sample onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from this curve, accounting for the dilution factor.
Regulatory and Safety Profile
This compound is listed on the FDA's list of substances that are Generally Recognized as Safe (GRAS).[2] Its use as a direct human food ingredient has been affirmed by the FDA.[14] It is widely used in approved pharmaceutical products, as documented in the FDA's Inactive Ingredient Database. The safety of this compound is well-established, with no evidence of chronic health effects or carcinogenicity from normal use.[15]
Conclusion
This compound is a multifunctional excipient that offers significant advantages in pharmaceutical formulation. Its roles as a buffering agent, chelating agent, taste-masking agent, and effervescent component make it an invaluable tool for drug development professionals. A comprehensive understanding of its properties and the use of validated analytical methods are key to leveraging its full potential in creating stable, effective, and patient-friendly drug products.
References
- 1. citribel.com [citribel.com]
- 2. This compound: What is it and where is it used? [drugs.com]
- 3. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. citribel.com [citribel.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Sodium Citrate as a Versatile Chelating Agent for Industrial Applications [thinkdochemicals.com]
- 8. rroij.com [rroij.com]
- 9. WO2013165330A1 - Stable effervescent formulations - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method of Analysis for Sodium Citrate | Pharmaguideline [pharmaguideline.com]
- 14. Final Rules: Food Additives and Color Additives [hfpappexternal.fda.gov]
- 15. This compound Anhydrous MSDS/SDS | Supplier & Distributor [it.eleph-citrics.com]
Troubleshooting & Optimization
Technical Support Center: Monosodium Citrate Buffer
Welcome to the Technical Support Center for Monosodium Citrate Buffer. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the pH stability of citrate-based buffer systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Resolving pH Instability
This section addresses specific problems related to the pH stability of this compound buffers. Each issue is presented with its likely causes and a step-by-step approach to resolution.
Q1: Why is the pH of my freshly prepared citrate buffer drifting downwards over several hours or days?
A gradual decrease in the pH of a citrate buffer, especially one with a pH at the higher end of its buffering range (pH 5-6.2), is a common observation. This drift is often caused by the absorption of atmospheric carbon dioxide (CO₂).
Causality Explained: Carbon dioxide from the air dissolves in the aqueous buffer, forming carbonic acid (H₂CO₃). This weak acid then dissociates, releasing protons (H⁺) into the solution and consequently lowering the pH. While the buffer will resist this change, continuous exposure can overwhelm its capacity, leading to a noticeable drift.
Troubleshooting Steps:
-
Verify Water Quality: Always use high-purity, deionized water (Type I, 18.2 MΩ·cm) that is freshly dispensed. Water that has been stored for extended periods may have already absorbed atmospheric CO₂.
-
Limit Air Exposure: Prepare the buffer in a container that can be sealed tightly immediately after preparation. Minimize the headspace above the solution to reduce the amount of trapped air.
-
Degas the Water (Optional but Recommended): For highly sensitive applications, degassing the water by sonication, vacuum, or sparging with an inert gas like nitrogen or argon before use can significantly reduce dissolved CO₂.
-
Store Properly: Store the buffer in a tightly sealed, chemically inert container. Borosilicate glass or polypropylene containers are recommended. Avoid long-term storage in containers that are not airtight.[1][2]
Q2: My citrate buffer's pH changes significantly when I change the temperature. Why is this happening and how can I manage it?
While citrate buffers are known for having a relatively low temperature dependence compared to amine-based buffers like Tris, their pH is not entirely immune to temperature fluctuations.[3]
Causality Explained: The pH of a buffer is dependent on the acid dissociation constant (pKa) of its components. The pKa of citric acid, like all acids, is a function of temperature. The change in pKa with temperature (d(pKa)/dT) for carboxylic acids is typically small and negative, meaning the pKa decreases slightly as temperature increases, which can lead to a small decrease in buffer pH. Conversely, cooling the buffer will slightly increase its pH. More dramatic pH shifts can occur upon freezing, likely due to the precipitation of buffer salts, which alters the composition of the liquid phase.[3]
Data Summary: Temperature-Induced pH Shift in Citrate Buffer
| Temperature Change (°C) | Observed pH Shift (Units) | Reference |
| +25°C to 0°C | Minimal change | [3] |
| 0°C to -10°C | Main pH increase occurs (potential precipitation) | [3] |
| +20°C to +130°C | ~ +0.37 | [4] |
Troubleshooting & Best Practices:
-
Calibrate at Working Temperature: Calibrate your pH meter with standard buffers at the same temperature at which you will use your citrate buffer. Modern pH meters have Automatic Temperature Compensation (ATC), but this only corrects the electrode's response to temperature, not the buffer's actual chemical change.[5]
-
Record pH and Temperature: Always record the temperature when you measure the pH of your buffer. If an experiment is to be run at a different temperature, adjust the pH at that specific temperature.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can irreversibly alter the buffer's pH and performance.[2] If you must store the buffer frozen, re-measure and, if necessary, re-adjust the pH after it has fully thawed and returned to room temperature.
Diagram: Troubleshooting Workflow for pH Instability
Caption: A logical workflow for diagnosing the root cause of pH instability in citrate buffers.
Q3: I diluted my citrate buffer and the pH changed slightly. Is this normal?
Yes, a small change in pH upon dilution is expected and is known as a dilution effect.
Causality Explained: When you dilute a buffer with water, you are adding a relatively basic component (water, pH ~7) to an acidic buffer (e.g., pH 4.5). This will cause a slight increase in pH.[6] Additionally, dilution alters the activity coefficients of the buffer ions, which can shift the acid-base equilibrium slightly. The buffering capacity also decreases upon dilution, making the solution more susceptible to pH changes from other sources like dissolved CO₂.[6][7]
Best Practices:
-
Prepare Buffer at Final Concentration: Whenever possible, prepare the buffer at the final concentration required for your experiment to avoid dilution effects.
-
Use Concentrated Stocks Carefully: If using a concentrated stock (e.g., 10x), perform a final pH check and adjustment after diluting to 1x. This ensures the pH is accurate in the final working solution.
-
Be Consistent: If you must dilute, do so consistently across all experiments to ensure reproducibility.
Q4: I added a compound containing metal ions to my citrate buffer and the pH dropped significantly. What happened?
This is a classic sign of buffer-metal interaction. Citrate is a well-known chelating agent for divalent and trivalent metal ions.
Causality Explained: Citric acid has three carboxyl groups and one hydroxyl group, which can coordinate with metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺).[8][9] This chelation reaction can displace protons from the citrate molecule, releasing them into the solution and causing the pH to drop.[10] The strength of this interaction depends on factors like the specific metal ion, its concentration, and the buffer pH.[9][11]
Diagram: Citrate Chelation and Proton Release
Caption: Chelation of a metal ion by citrate can lead to the release of a proton, causing a decrease in pH.
Recommendations:
-
Anticipate the pH Shift: If you must use citrate with metal ions, anticipate a pH drop. You may need to re-adjust the pH after the metal salt has been added and fully dissolved.
-
Consider Buffer Concentration: A higher buffer concentration may be required to adequately resist the pH change caused by chelation.
-
Choose an Alternative Buffer: For experiments where metal chelation is undesirable (e.g., studying metal-dependent enzymes), use a non-chelating or weakly-chelating buffer. Good's buffers such as HEPES, MES, or MOPS are often suitable alternatives.[10]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the preparation and use of this compound buffers.
Q1: What is the effective buffering range of a this compound buffer?
Citric acid is a polyprotic acid, meaning it has multiple protons to donate. This gives it a broad buffering range.
Causality Explained: The buffering capacity is optimal near the pKa values of the acid. Citric acid has three pKa values, allowing it to buffer effectively across a wide acidic pH range.
Table: pKa Values for Citric Acid at 25°C
| pKa | Value | Effective Buffering Range (pKa ± 1) |
| pKa₁ | 3.13 | pH 2.1 - 4.1 |
| pKa₂ | 4.76 | pH 3.8 - 5.8 |
| pKa₃ | 6.40 | pH 5.4 - 7.4 |
| Source:[12][13][14] |
Collectively, these allow citrate buffers to be effectively used between pH 3.0 and 6.2 .[12] For a target pH of 4.8, the buffer system is primarily composed of the H₂Cit⁻/HCit²⁻ conjugate acid-base pair, operating around pKa₂.
Q2: How should I prepare a stable 0.1 M Sodium Citrate buffer at a specific pH (e.g., pH 4.8)?
Preparing the buffer by mixing stock solutions of the acidic and basic components provides greater accuracy and reproducibility than titrating with a strong acid or base.
Experimental Protocol: Preparation of 1 L of 0.1 M Sodium Citrate Buffer, pH 4.8
Materials:
-
Citric Acid Monohydrate (FW: 210.14 g/mol )
-
Trisodium Citrate Dihydrate (FW: 294.10 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare 0.1 M Citric Acid Stock Solution (Solution A):
-
Weigh out 21.01 g of citric acid monohydrate.
-
Dissolve in ~800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, add deionized water to the 1 L mark. Mix thoroughly.
-
-
Prepare 0.1 M Trisodium Citrate Stock Solution (Solution B):
-
Weigh out 29.41 g of trisodium citrate dihydrate.
-
Dissolve in ~800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, add deionized water to the 1 L mark. Mix thoroughly.
-
-
Mix Stock Solutions to Achieve Target pH:
-
To prepare 1 L of the final buffer, combine the following approximate volumes of Solution A and Solution B. (Note: These are starting points; final adjustment with the pH meter is crucial).
-
For pH 4.8: Combine 485 mL of Solution A with 515 mL of Solution B .
-
-
Pour the solutions into a beaker with a stir bar.
-
-
Final pH Adjustment:
-
Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.
-
Slowly add small volumes of Solution A to lower the pH or Solution B to raise the pH until the meter reads exactly 4.80.
-
-
Final Volume and Storage:
-
Transfer the final solution to a 1 L volumetric flask and add deionized water to the mark if necessary (if significant volumes of A or B were added for adjustment).
-
Transfer to a clean, tightly sealed storage bottle. For long-term stability, consider sterile filtering the buffer through a 0.22 µm filter.
-
Q3: What is the recommended storage procedure and shelf life for citrate buffer?
Proper storage is critical to maintaining the pH and integrity of your buffer.
-
Storage Container: Use a tightly sealed borosilicate glass or chemical-grade plastic (e.g., polypropylene) container.[1][2]
-
Temperature: For general use, store at room temperature.[1][2] Storing at 4°C can inhibit microbial growth and may extend shelf life.[15][16]
-
Shelf Life: When stored properly at room temperature, a non-sterile citrate buffer typically has a shelf life of up to 3 months.[17][18] If sterile-filtered and stored in a sealed container, the shelf life can be extended up to 12 months.[1][2] Always label the bottle with the preparation date.
References
- 1. biochemazone.com [biochemazone.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Strategy to Stabilize Oxytocin in Aqueous Solutions: I. The Effects of Divalent Metal Ions and Citrate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blog.truegeometry.com [blog.truegeometry.com]
- 12. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 13. Biological Buffers [staff.ustc.edu.cn]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 16. Making Citrate Buffers Protocol - Google 文件 [docs.google.com]
- 17. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 18. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Monosodium Citrate for Cell Aggregation
Welcome to the technical support center for optimizing monosodium citrate concentration in cell aggregation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in promoting cell aggregation?
A1: this compound, a salt of citric acid, acts as a chelating agent. Its primary function in cell culture is to bind to divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for the function of various cell adhesion molecules (CAMs).[1] By sequestering these ions from the culture medium, citrate disrupts the normal function of these adhesion molecules, leading to a reduction in cell-substrate and cell-cell adhesion, which in turn promotes cell aggregation into spheroids.
Q2: Which cell adhesion molecules are most affected by citrate chelation?
A2: The two main families of CAMs affected are:
-
Cadherins: These are calcium-dependent glycoproteins that mediate homophilic cell-cell adhesion, forming adherens junctions that are crucial for tissue integrity. In the absence of Ca²⁺, cadherins undergo a conformational change that inactivates their adhesive function.
-
Integrins: These are heterodimeric proteins that mediate both cell-cell and cell-extracellular matrix (ECM) adhesion. The ligand-binding affinity of integrins is dependent on the presence of divalent cations like Mg²⁺ and Mn²⁺ at their metal ion-dependent adhesion site (MIDAS).[2] Chelation of these ions by citrate reduces integrin-mediated adhesion.
Q3: Is this compound toxic to cells?
A3: Like any reagent, this compound can be cytotoxic at high concentrations or with prolonged exposure. The cytotoxic effects are cell-type dependent and are influenced by factors such as the metabolic rate of the cells and the composition of the culture medium.[3][4] It is crucial to empirically determine the optimal, non-toxic concentration for your specific cell line. High concentrations of citrate have been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.[3][5]
The Mechanism of Citrate-Induced Cell Aggregation
The process of using this compound to induce cell aggregation is a controlled disruption of the natural adhesive forces that govern cell behavior in culture. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound-induced cell aggregation.
Troubleshooting Guide
Q4: My cells are not forming aggregates, or the aggregates are very loose. What should I do?
A4: This is a common issue and can often be resolved by systematically evaluating the following factors:
-
Citrate Concentration: The concentration of this compound may be too low to effectively chelate the divalent cations in your culture medium. Gradually increase the concentration in a step-wise manner. Refer to the optimization protocol below.
-
Incubation Time: The incubation period with citrate may be too short. Extend the incubation time, but be mindful of potential cytotoxicity with prolonged exposure.
-
Cell Density: A low initial cell seeding density can hinder the formation of aggregates.[6] Ensure you are starting with a sufficient number of cells to facilitate cell-cell interactions.
-
Culture Vessel: The use of standard tissue culture-treated plates can counteract the effects of citrate. Switch to ultra-low attachment plates to prevent cell-substrate adhesion.
-
Cell Type: Some cell lines have very strong cell-cell adhesion or a high expression of adhesion molecules that may require higher concentrations of citrate or a combination of methods to induce aggregation.
Q5: I'm observing a significant decrease in cell viability after treatment with this compound. How can I mitigate this?
A5: Cell death is a critical concern and indicates that the current conditions are too harsh for your cells.
-
Reduce Citrate Concentration: This is the most likely cause. High concentrations of citrate are known to be cytotoxic.[3][4] Perform a dose-response experiment to find the highest concentration that maintains good viability.
-
Shorten Incubation Time: Limit the exposure of your cells to the citrate solution. A shorter incubation may be sufficient to induce aggregation without causing excessive cell death.
-
Check Osmolarity: Ensure that the addition of this compound does not significantly alter the osmolarity of your culture medium. Prepare your citrate stock solution in a balanced salt solution or serum-free medium.[7]
-
Perform a Viability Assay: Use a reliable method like the MTT or Trypan Blue exclusion assay to quantify cell viability across a range of citrate concentrations and incubation times.
Q6: The spheroids I'm generating are irregular in shape and size. How can I improve their uniformity?
A6: Uniformity is key for reproducible downstream assays.
-
Single-Cell Suspension: Ensure you start with a high-quality single-cell suspension. Clumps of cells at the start will lead to irregularly sized aggregates. Consider passing your cell suspension through a cell strainer.
-
Centrifugation: A brief, low-speed centrifugation after seeding the cells in the ultra-low attachment plate can help to bring the cells into close proximity and promote the formation of a single, centrally located spheroid in each well.[8][9]
-
Seeding Density: Inconsistent seeding density across wells will result in spheroids of varying sizes. Use a calibrated pipette and ensure your cell suspension is homogenous before dispensing.
-
Well Geometry: The shape of the wells in your culture plate can influence spheroid formation. U-bottom or V-bottom plates are generally preferred for generating single, uniform spheroids.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol provides a framework for determining the optimal concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Sterile 1 M stock solution of this compound in PBS
-
Ultra-low attachment 96-well plates (U-bottom)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or other cell dissociation reagent
-
Hemocytometer or automated cell counter
-
Reagents for a cell viability assay (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Preparation: Culture your cells to 70-80% confluency. Harvest the cells using your standard protocol and ensure you have a single-cell suspension. Perform a cell count and determine viability.
-
Seeding: Resuspend the cells in complete culture medium to the desired seeding density (a good starting point is 5,000-10,000 cells per well, but this should be optimized). Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Citrate Dilution Series: Prepare a serial dilution of your 1 M this compound stock solution in complete culture medium to achieve a range of final concentrations. A suggested starting range is 0 mM (control), 5 mM, 10 mM, 20 mM, 40 mM, 60 mM, and 80 mM.
-
Treatment: Add 100 µL of the citrate-containing medium to the appropriate wells to achieve the desired final concentrations. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 24-72 hours. The optimal incubation time will vary depending on the cell line.
-
Assessment of Aggregation: At various time points (e.g., 24, 48, 72 hours), examine the plates under a microscope. Document the formation, size, and morphology of the spheroids in each condition.
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (see Protocol 2) to determine the cytotoxic effects of each citrate concentration.
-
Data Analysis: Correlate the observations on spheroid formation with the cell viability data to determine the optimal concentration of this compound that promotes efficient aggregation with minimal cytotoxicity.
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay is a reliable method for assessing cell viability in 3D spheroids.
Materials:
-
Spheroids generated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition: Carefully add 20 µL of the 5 mg/mL MTT solution to each well containing a spheroid.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down gently to ensure the formazan crystals are fully dissolved.
-
Overnight Incubation: To ensure complete solubilization, incubate the plate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: The next day, measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each condition relative to the untreated control.
Data Presentation
The following table provides an example of how to structure your optimization data. The values presented are hypothetical and should be determined experimentally for your specific cell line.
| This compound (mM) | Spheroid Formation (at 48h) | Average Spheroid Diameter (µm) | Cell Viability (%) |
| 0 (Control) | Loose aggregates | N/A | 100 |
| 5 | Tighter aggregates | 150 ± 20 | 98 ± 3 |
| 10 | Single, compact spheroids | 250 ± 30 | 95 ± 4 |
| 20 | Single, compact spheroids | 300 ± 35 | 92 ± 5 |
| 40 | Single, but less defined spheroids | 280 ± 40 | 75 ± 8 |
| 60 | Irregular aggregates, cell debris | N/A | 50 ± 10 |
| 80 | No clear spheroids, significant cell death | N/A | 20 ± 7 |
Experimental Workflow Visualization
The following diagram outlines the general workflow for optimizing this compound concentration for cell aggregation.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Effects of sodium citrate, low molecular weight heparin, and prostaglandin E1 on aggregation, fibrinogen binding, and enumeration of equine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium citrate inhibits the proliferation of human gastric adenocarcinoma epithelia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and cytotoxicity of citrate-coated gold nanospheres: Comparative studies on human endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium citrate contributes to the platelet storage lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three Strategies for Culturing Tumor Spheroids [absin.net]
- 7. Isolation of Viable Spheroids from AlgiMatrix reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cellculturedish.com [cellculturedish.com]
Technical Support Center: Stabilizing Monosodium Citrate Buffers at Low Temperatures
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common issue of precipitation in monosodium citrate buffers upon cold storage. Our goal is to provide you with the scientific rationale and practical protocols to ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: I prepared a clear 0.1 M this compound buffer at room temperature, but it became cloudy and formed a precipitate after storing it at 4°C. What is happening?
This is a common phenomenon driven by the temperature-dependent solubility of the citrate species in your buffer. While this compound is highly soluble in water at room temperature, cooling the solution significantly reduces the solubility of one of its key components: the fully protonated citric acid (H₃C₆H₅O₇).[1] As the temperature drops, the solution can become supersaturated with citric acid, causing it to crystallize out of solution and appear as a white precipitate or cloudiness. A notable change in pH and potential precipitation in citrate buffers is often observed in the temperature range of 0°C to -10°C.[2]
Q2: Why is citric acid the component that precipitates? I used this compound.
This is an excellent question that gets to the heart of buffer chemistry. A buffer solution is a dynamic equilibrium of different ionic species. Citric acid is a triprotic acid, meaning it can donate three protons. In your this compound (sodium dihydrogen citrate, NaH₂C₆H₅O₇) buffer, there is an equilibrium between at least two of these species:
-
Citric Acid (H₃Cit)
-
Dihydrogen Citrate (H₂Cit⁻)
-
Monohydrogen Citrate (HCit²⁻)
The relative amount of each species is determined by the buffer's pH. This compound buffers typically have a pH between 3.5 and 4.5, which is very close to the first acid dissociation constant (pKa₁) of citric acid. According to the Henderson-Hasselbalch equation, when the pH is close to the pKa, a significant concentration of both the acidic (H₃Cit) and conjugate base (H₂Cit⁻) forms will be present. Of these species, the fully protonated, uncharged citric acid has the lowest solubility in cold aqueous solutions. Therefore, even though you started with this compound, the buffer equilibrium ensures that a substantial amount of less-soluble citric acid is present and is the most likely component to precipitate upon cooling.
Q3: How does the specific pH of my buffer affect the risk of precipitation?
The pH is the most critical factor you can control. The first pKa of citric acid (pKa₁) is approximately 3.13 at 25°C.[3]
-
If your buffer pH is below or very close to 3.13: A larger proportion of your buffer will exist as the fully protonated citric acid (H₃Cit). This significantly increases the risk of precipitation as you approach its solubility limit at low temperatures.
-
If your buffer pH is above pKa₁ (e.g., pH 4.0 - 4.5): The equilibrium shifts towards the more soluble dihydrogen citrate (H₂Cit⁻) and monohydrogen citrate (HCit²⁻) ions. By increasing the pH, you decrease the concentration of the problematic H₃Cit species, thereby reducing the likelihood of precipitation.
The diagram below illustrates how the concentration of each citrate species changes with pH. Notice the high concentration of citric acid (H₃Cit) at low pH values.
Diagram 1: Citrate Speciation as a Function of pH
Caption: Conceptual diagram of citrate species distribution vs. pH.
Q4: What is the maximum concentration of this compound I can use to avoid precipitation at 4°C?
This depends heavily on the final pH of your buffer. There is no single "maximum concentration" because the solubility limit is tied to the concentration of the least soluble species (citric acid), not the total buffer concentration. As a general rule, the lower the pH, the lower the total citrate concentration you can maintain at 4°C.
For a buffer at pH 4.0, a concentration of 0.1 M is often near the limit for cold stability. If you require a higher buffer concentration, you must consider raising the pH or implementing other strategies outlined in the troubleshooting guide below.
Q5: Can I add something to my buffer to prevent precipitation?
Yes. The addition of cryoprotectants or co-solvents can increase the solubility of buffer components at low temperatures.[4] Common choices for biological applications include:
-
Glycerol: Typically used at 10-20% (v/v), glycerol is effective at preventing both buffer and protein precipitation.[5][6]
-
Propylene Glycol: Another effective cryoprotectant.
-
Ethanol: Can be used in small percentages, but be mindful of its potential effects on protein stability and function.
When using these additives, it is crucial to validate that they do not interfere with your downstream applications or the stability of your molecule of interest.
Troubleshooting Guide: A Step-by-Step Approach
If you are facing precipitation issues, this guide provides a logical workflow to diagnose the cause and implement a robust solution.
Diagram 2: Troubleshooting Workflow for Buffer Precipitation
Caption: Decision workflow for resolving citrate buffer precipitation.
Step 1: Diagnose the Problem
-
Confirm the precipitate: Gently warm the buffer back to room temperature. If the precipitate redissolves, it is a clear indication of temperature-dependent solubility.
-
Measure the pH: Calibrate your pH meter at room temperature and accurately measure the pH of your buffer. This is the most critical diagnostic step.
-
Review the concentration: Confirm the molarity of your prepared buffer.
Step 2: Implement Solutions & Protocols
Based on your diagnosis, choose one or more of the following protocols.
This is the most effective first-line solution as it directly addresses the root cause: the concentration of insoluble citric acid.
-
Objective: To increase the buffer pH to a range where more soluble citrate species (H₂Cit⁻) dominate, typically pH 4.0 - 5.0.
-
Methodology:
-
Prepare your this compound solution as usual, but do not bring it to the final volume.
-
While stirring, slowly add a low-molarity solution of sodium hydroxide (e.g., 1 M NaOH) dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Titrate until you reach your desired target pH (e.g., 4.5).
-
Once the target pH is stable, add high-purity water to reach the final desired volume.
-
Sterile-filter the final buffer solution if required. Avoid autoclaving, which can alter pH.
-
If you must work at a specific low pH, you need to determine the empirical solubility limit.
-
Objective: To find the highest concentration of this compound that remains soluble at your target pH and storage temperature.
-
Methodology:
-
Prepare a series of small-volume this compound buffers (e.g., 10 mL each) at your fixed target pH. The concentrations should span a range, for example: 0.2 M, 0.15 M, 0.1 M, 0.075 M, and 0.05 M.
-
Ensure the pH for all test buffers is identical.
-
Place all samples in your target cold storage unit (e.g., a 4°C refrigerator).
-
Visually inspect the samples for any signs of precipitation or cloudiness after 24 and 48 hours.
-
The highest concentration that remains perfectly clear after 48 hours is your maximum practical concentration for those conditions.
-
This method is useful when neither the pH nor the concentration can be altered.
-
Objective: To increase the solubility of all buffer components by modifying the solvent properties.
-
Methodology:
-
Decide on the final concentration of your cryoprotectant. For example, to make a buffer with 10% glycerol:
-
In a beaker or flask, combine 80% of your final required volume of high-purity water with the full required volume of glycerol (e.g., for 1 L final, use 800 mL water and 100 mL glycerol). Mix thoroughly.
-
Dissolve the this compound powder in this water/glycerol mixture.
-
Adjust the pH as needed according to Protocol A.
-
Add high-purity water to reach the final volume.
-
Important: Always validate that the chosen cryoprotectant and its concentration do not impact your specific assay or product stability.
-
Data Summary Tables
Table 1: Citric Acid pKa Values at 25°C
| pKa | Value | Corresponding Equilibrium |
| pKa₁ | 3.13 | H₃Cit ⇌ H₂Cit⁻ + H⁺ |
| pKa₂ | 4.76 | H₂Cit⁻ ⇌ HCit²⁻ + H⁺ |
| pKa₃ | 6.40 | HCit²⁻ ⇌ Cit³⁻ + H⁺ |
| Source: Data compiled from multiple chemical resources.[3][7] |
Table 2: Solubility of Citric Acid in Water at Various Temperatures
| Temperature | Solubility (g / 100 mL) | Molarity (approx.) |
| 10°C | 117.4 | ~5.6 M |
| 20°C | 147.8 | ~7.1 M |
| 30°C | 180.9 | ~8.7 M |
| Note: Solubility is for the fully protonated citric acid species. Source: Sciencemadness Wiki, Interchim.[8][9] |
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Citric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 8. interchim.fr [interchim.fr]
- 9. Citric acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Accurate pH Adjustment of Citrate Solutions
Welcome to the technical support guide for handling citrate buffer systems. This resource is designed for researchers, scientists, and drug development professionals who require high accuracy in their experimental workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section covers the fundamental concepts of the citrate buffer system. A solid understanding of these principles is the first step toward accurate pH adjustment.
Q1: What is a citrate buffer and why is it so widely used?
A citrate buffer is an aqueous solution composed of a mixture of citric acid and its conjugate base, citrate. Citric acid is a weak polyprotic acid, meaning it can donate three protons (H⁺). This multi-stage dissociation is what makes it an effective buffer over a broad pH range, typically from pH 3 to 6.2.[1][2][3] Its versatility, stability, and relevance in biological systems make it a popular choice for applications like RNA isolation, immunohistochemistry, and drug formulation.[1][2][3]
Q2: What are the key chemical species in a citrate buffer?
Citric acid (H₃Cit) has three dissociable protons, leading to four different species in solution depending on the pH. The equilibrium among these species is governed by three distinct pKa values. Understanding which species are dominant at your target pH is critical for accurate preparation and adjustment.
Caption: Equilibrium of citrate species at different pKa values.
Q3: I am starting with monosodium citrate. What does that mean for my initial pH?
This compound (NaH₂Cit) is the salt of the first dissociation. When dissolved in water, it will establish an equilibrium between citric acid (H₃Cit) and the di-anionic form (HCit²⁻). The initial pH of a this compound solution will typically be between pKa₁ and pKa₂, making it an excellent starting point for buffers in the pH 4-5 range.
Q4: How does temperature affect the pH of my citrate buffer?
The pKa values of weak acids, including citric acid, are temperature-dependent. For carboxylic acids like citrate, this dependence is relatively weak compared to amine-based buffers (e.g., Tris).[4][5] However, for high-precision work, this effect cannot be ignored. An increase in temperature generally leads to a slight decrease in the pKa, which will cause a minor drop in the solution's pH.[6]
Core Principle: Always calibrate your pH meter and prepare your buffer at the temperature at which it will be used.[7][8] If this is not possible, consult temperature correction charts provided by buffer manufacturers.[7]
| pKa Value | Enthalpy of Ionization (ΔH°) | Temperature Effect |
| pKa₁ (3.13) | +4.07 kJ/mol | Minor decrease in pKa with increasing temperature.[4][6] |
| pKa₂ (4.76) | +2.23 kJ/mol | Very small decrease in pKa with increasing temperature.[4] |
| pKa₃ (6.40) | -3.38 kJ/mol | Minor increase in pKa with increasing temperature.[4] |
| Data sourced at 25°C. |
Experimental Protocol: Preparing and Adjusting a Citrate Buffer
This protocol provides a reliable method for preparing a 0.1 M citrate buffer starting from this compound and adjusting it to a target pH.
Materials:
-
This compound (e.g., Anhydrous, FW: 214.11 g/mol )
-
High-purity water (e.g., distilled, deionized)
-
0.5 M Sodium Hydroxide (NaOH) solution
-
0.5 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter with an Automatic Temperature Compensation (ATC) probe
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Step-by-Step Methodology:
-
Initial Preparation :
-
To prepare 1 L of a 0.1 M this compound solution, weigh out 21.41 g of anhydrous this compound.
-
Dissolve the salt in approximately 800 mL of high-purity water in a beaker. Add a magnetic stir bar and allow it to dissolve completely on a stir plate.
-
-
pH Meter Calibration :
-
Calibrate your pH meter immediately before use. A two-point or three-point calibration is essential for accuracy.[9][10]
-
Use calibration buffers that bracket your target pH. For example, if your target is pH 5.0, use standard buffers at pH 4.01 and 7.00.[10][11]
-
Ensure the calibration buffers are at the same temperature as your citrate solution.[7]
-
-
Coarse pH Adjustment :
-
Place the calibrated pH electrode and ATC probe into the gently stirring citrate solution.
-
To increase pH : Add the 0.5 M NaOH solution dropwise. Allow the pH reading to stabilize after each addition.
-
To decrease pH : Add the 0.5 M HCl solution dropwise. Again, wait for the reading to stabilize.
-
-
Fine pH Adjustment :
-
As you approach your target pH (within ~0.2 pH units), switch to a more dilute titrant (e.g., 0.1 M NaOH or HCl) or add smaller drops of the 0.5 M solution. This prevents overshooting the target.[12]
-
-
Final Volume Adjustment :
-
Once the target pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 1 L with high-purity water, cap, and invert several times to ensure homogeneity.
-
-
Verification :
-
Re-measure the pH of the final solution to confirm it is at the target value. The dilution to the final volume can cause a slight shift in pH.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues encountered during pH adjustment.
Q: My pH reading is unstable and keeps drifting. What's wrong?
A: pH drift is a common problem with several potential causes:
-
Temperature Fluctuation : Ensure your solution has reached thermal equilibrium with the ambient environment and that your pH meter's ATC is functioning correctly.[7]
-
CO₂ Absorption : Solutions with a pH above ~5 can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid and lowers the pH. Try to work quickly or blanket the solution with an inert gas like nitrogen for highly sensitive applications.
-
Electrode Issues : A dirty or aging pH electrode can cause slow, drifting readings.[9] Clean the electrode according to the manufacturer's instructions. Ensure the electrode is properly hydrated and has not been stored in pure water, which can deplete the fill solution.[9]
-
Poor Mixing : If the solution is not stirred adequately, you may be measuring localized pockets of high or low pH near the point of titrant addition. Ensure gentle, continuous stirring.
Q: I added too much acid/base and overshot my target pH. How do I fix it?
A: This is a frequent mistake. Do not discard the solution. You can "back-titrate" to your target.
-
If you overshot with base (pH is too high): Carefully add your strong acid solution (e.g., 0.5 M HCl) dropwise until you return to the desired pH.
-
If you overshot with acid (pH is too low): Add your strong base solution (e.g., 0.5 M NaOH) to bring the pH back up.[12]
Expert Tip: To avoid this, use a more dilute titrant for the final adjustment. The change in pH is most sensitive near the pKa values of the buffer.
Caption: Decision workflow for iterative pH adjustment.
Q: Why are my pH measurements not reproducible between batches?
A: Lack of reproducibility often points to inconsistencies in methodology or equipment.
-
pH Meter Calibration : This is the most common culprit. A pH meter must be calibrated daily, or even before each use, for reliable results.[9]
-
Ionic Strength Effects : While often overlooked, the ionic strength of a solution can significantly impact pH measurements by altering the liquid junction potential of the electrode.[13][14][15] If you are comparing two solutions, ensure their total ionic strength (a function of the concentration and charge of all ions) is similar. Calibrating your meter with standards that have a similar ionic strength to your sample is an advanced technique for achieving the highest accuracy.[15]
-
Reagent Quality : Ensure the quality and stated purity of your starting materials (this compound, water, titrants) are consistent.
By systematically addressing these fundamental chemical principles and procedural details, you can achieve highly accurate and reproducible pH adjustments for your this compound solutions.
References
- 1. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]
- 2. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. researchgate.net [researchgate.net]
- 6. scienceline.ucsb.edu [scienceline.ucsb.edu]
- 7. Beyond the Basics: Advanced Tips for Using pH Buffer Solutions in Water Analysis [watertestsystems.com.au]
- 8. coleparmer.com [coleparmer.com]
- 9. fiercesensors.com [fiercesensors.com]
- 10. How to buffer or calibrate a pH electrode and pH instrument? [awe-ltd.co.uk]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The Influence of Ionic Strength on PH Meter Readings in Industrial Settings [boquinstrument.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
shelf life and degradation of monosodium citrate stock solutions
Document ID: TSC-MSC-260103
Version: 1.0
Introduction: The Critical Role of Buffer Integrity in Reproducible Science
Monosodium citrate serves as a cornerstone buffer and chelating agent in countless applications, from biopharmaceutical formulation and nanoparticle synthesis to its use as a gentle anticoagulant. Its prevalence, however, can lead to a deceptive sense of simplicity. The stability and purity of your this compound stock solution are not trivial details; they are foundational pillars upon which the validity of your experimental data rests. A compromised buffer can introduce insidious variables, leading to assay failure, product instability, and a loss of valuable time and resources.
This guide provides an in-depth, experience-driven resource for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explore the causality behind buffer degradation, offering practical FAQs, robust troubleshooting guides, and validated protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the preparation and handling of this compound solutions.
Question: What is the recommended procedure for preparing a standard 0.1 M this compound stock solution?
Answer: The key to a stable solution is precision and sterility. Start with high-purity water (e.g., Milli-Q or WFI) and high-quality this compound. The process must focus on minimizing bioburden from the outset. Refer to Protocol 1: Aseptic Preparation of this compound Stock Solution for a detailed, step-by-step methodology.
Question: What is the realistic shelf life of a this compound solution?
Answer: The shelf life is critically dependent on preparation method and storage conditions.
-
For sterile-filtered solutions stored aseptically at 2-8°C: A shelf life of up to 3 months is a safe and common practice, as recommended by general pharmacopeial guidelines for buffers.[1][2]
-
For non-sterile solutions: Microbial growth is a significant risk. Dilute, non-sterile solutions may ferment at room temperature.[3] If not sterile-filtering, it is highly recommended to prepare the solution fresh for each experiment or, at most, store it at 2-8°C for no longer than one week.
Several studies have confirmed that sterile trisodium citrate solutions can remain chemically and microbiologically stable for at least 28 days at both room temperature and 4°C when stored in sterile plastic syringes and protected from light.[4][5][6] However, for critical applications, adopting a more conservative timeline and incorporating quality control checks is prudent.
Question: What are the ideal storage conditions for my stock solution?
Answer: Ideal storage conditions are designed to inhibit the two primary degradation pathways: microbial growth and photochemical reactions.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows microbial metabolism and reduces the rate of potential chemical reactions. Citrate buffers exhibit minimal pH shifts upon cooling and freezing, making them robust for cold storage.[7][8] |
| Light Exposure | Store in an amber or opaque container. | Protects against photochemical degradation. In the presence of trace metals like iron, light can catalyze the breakdown of citrate into reactive species that can damage therapeutic proteins.[9] |
| Container Type | USP Type I borosilicate glass or chemically resistant, sterile polymer containers. | Minimizes the risk of leachables and extractables that could contaminate the solution.[1][2][10][11][12] While studies show short-term stability in PVC and polypropylene syringes[4][6], glass is preferred for long-term storage to avoid plastic-derived contaminants. |
| Atmosphere | Tightly sealed container. | Prevents evaporation, which would alter the buffer concentration, and minimizes exposure to airborne microbial contaminants. |
Question: What are the initial signs that my citrate solution may be degrading?
Answer: Visual inspection is the first line of defense. Any deviation from a clear, colorless, and particle-free appearance is a red flag.
-
Cloudiness or turbidity: This is the most common indicator of microbial contamination.
-
Precipitate/Crystals: May indicate that the concentration has exceeded its solubility limit due to temperature changes or evaporation, or a chemical reaction has occurred.
-
Color Change: While less common for citrate alone, a color change can indicate a chemical reaction, possibly with a contaminant leached from the storage container.
Section 2: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving issues that may be linked to your this compound buffer.
Issue 1: My experiment failed, and I suspect the buffer. The pH of my stock solution has dropped significantly.
-
Most Likely Cause: Microbial contamination. Many common laboratory bacteria and fungi can metabolize citrate as a carbon source, producing acidic byproducts like acetate.[13][14][15] This metabolic activity directly leads to a decrease in the solution's pH.[13][15]
-
Troubleshooting Steps:
-
Immediately discard the suspect stock solution. Do not attempt to readjust the pH and reuse it, as unknown microbial metabolites will still be present and can interfere with your experiment.
-
Review your preparation protocol. Was the glassware properly sterilized? Was the water source free of contamination? Was the solution sterile-filtered?
-
Prepare a fresh batch of buffer following a strict aseptic technique (see Protocol 1 ).
-
Implement a routine QC check of pH for stored buffers before use.
-
Issue 2: A precipitate has formed in my working solution after adding other components.
-
Most Likely Cause: Chemical incompatibility. Citrate is a chelating agent, but it can also form insoluble salts with certain metal ions, especially if their concentration exceeds a specific threshold or if another component outcompetes citrate. A common culprit is the use of phosphate buffers in conjunction with divalent cations like zinc, which can form highly insoluble zinc phosphate.[16]
-
Troubleshooting Steps:
-
Identify all components in your final solution. Are there high concentrations of divalent or trivalent metal ions?
-
Consult a solubility table or software to predict potential precipitation events.
-
If a problematic ion (e.g., phosphate) is present, consider replacing it with a non-interfering buffer component like TRIS or HEPES.[16]
-
If the metal ion is the issue, you may need to increase the citrate concentration or add a stronger chelating agent like EDTA to keep the metal in a soluble complex.[17]
-
Issue 3: I am working with a therapeutic protein, and I'm seeing an increase in aggregation or unexpected modifications over time.
-
Most Likely Cause: Photochemical degradation of the citrate buffer. This is a subtle but highly damaging pathway. In the presence of light and trace amounts of iron (which can be leached from materials or present as an impurity), citrate can degrade into reactive carbonyl species like acetone.[9] These species can then covalently attach to your protein, a modification known as carbonylation, which can lead to aggregation and loss of function.[9]
-
Troubleshooting Steps:
-
Immediately protect all buffer stocks and protein formulations from light by using amber vials or wrapping containers in foil.
-
Ensure all solutions are prepared using high-purity water and reagents to minimize trace metal contamination.
-
If possible, perform a trace metal analysis on your buffer components.
-
Consider including a stronger chelating agent like EDTA if iron contamination is suspected and compatible with your system.
-
For analytical characterization, use mass spectrometry to look for mass additions on lysine residues or the N-terminus corresponding to acetonation.[9]
-
Section 3: Experimental Protocols
These protocols are designed to be self-validating, with integrated QC steps to ensure the integrity of the final solution.
Protocol 1: Aseptic Preparation of a 0.1 M this compound Stock Solution (pH ~4.8)
Objective: To prepare a sterile, 1000 mL stock solution of 0.1 M this compound with integrated quality control checks.
Materials:
-
This compound, anhydrous (MW: 214.11 g/mol ), Reagent Grade or higher
-
High-purity, sterile water (WFI, Milli-Q, or equivalent)
-
Sterile 1000 mL graduated cylinder
-
Sterile 1000 mL glass media bottle (USP Type I, borosilicate) with a screw cap
-
Calibrated pH meter with a 3-point calibration (e.g., pH 4, 7, 10)
-
Sterile 0.22 µm bottle-top filter unit
-
Analytical balance
-
Sterile magnetic stir bar and stir plate
Methodology:
-
Preparation:
-
In a biological safety cabinet or laminar flow hood, place the sterile media bottle containing the sterile stir bar onto the stir plate.
-
Accurately weigh 21.41 g of this compound.
-
Aseptically add the powder to the media bottle.
-
Using the sterile graduated cylinder, measure approximately 900 mL of sterile water and add it to the bottle.
-
Turn on the stir plate and allow the powder to dissolve completely (typically 5-10 minutes).
-
Once dissolved, remove the stir bar using a sterile retriever.
-
Add sterile water to bring the final volume to exactly 1000 mL (q.s. to volume).
-
-
Sterilization & QC (Step 1):
-
Aseptically attach the 0.22 µm bottle-top filter to the media bottle.
-
Apply a vacuum to filter the entire solution into a new, sterile media bottle. This step removes any potential microbial contaminants introduced during preparation.
-
From the final sterile solution, aseptically remove a small aliquot (~5 mL) for pH measurement.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure and record the pH of the solution. The expected pH should be approximately 4.8.
-
-
Labeling and Storage:
-
Label the bottle clearly with the following information:
-
Name of Solution: "0.1 M this compound, Sterile-Filtered"
-
Final pH: (Record the measured value)
-
Preparation Date
-
Prepared By: (Your Initials)
-
-
Seal the bottle tightly and wrap it in aluminum foil or place it in an opaque box.
-
Store at 2-8°C.
-
Protocol 2: Routine Quality Control of Stored Buffer Stocks
Objective: To validate the integrity of a stored this compound solution before its use in a critical experiment.
Frequency: Before each use, or weekly for solutions in frequent use.
Methodology:
-
Visual Inspection:
-
Before opening, gently swirl the bottle and hold it against a light and dark background.
-
Pass Criteria: The solution must be perfectly clear, colorless, and free of any visible particles or turbidity.
-
Fail Criteria: Any cloudiness, color, or particulates. If failed, discard the solution immediately.
-
-
pH Verification:
-
Aseptically withdraw a small aliquot (~2-3 mL).
-
Using a calibrated pH meter, measure and record the pH.
-
Pass Criteria: The measured pH should be within ± 0.1 units of the initial pH recorded at the time of preparation.
-
Fail Criteria: A pH shift > 0.1 units. This indicates potential degradation (likely microbial) and the buffer should be discarded.
-
-
(Optional) HPLC Analysis for High-Stakes Applications:
-
For GMP environments or final drug product formulation, the concentration of citrate should be verified using a stability-indicating HPLC method.[18]
-
Pass Criteria: The measured citrate concentration should be within 95-105% of the target concentration (0.1 M). No significant degradation peaks should be observed.[6]
-
Fail Criteria: Concentration is out of specification, or new peaks are present in the chromatogram. Discard the solution.
-
References
- 1. drugfuture.com [drugfuture.com]
- 2. uspbpep.com [uspbpep.com]
- 3. reddit.com [reddit.com]
- 4. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Microbial Degradation of Citric Acid in Low Level Radioactive Waste Disposal: Impact on Biomineralization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Microbial Degradation of Citric Acid in Low Level Radioactive Waste Disposal: Impact on Biomineralization Reactions [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of stability indicating method for determination of sodium citrate in pediatric cough syrup [wjarr.com]
Technical Support Center: Dissolving High Concentrations of Monosodium Citrate
Welcome to the technical support guide for handling and dissolving high concentrations of monosodium citrate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing concentrated citrate buffer systems. Here, we address common issues with practical, science-backed solutions to streamline your experimental workflow.
Troubleshooting Guide: Common Dissolution Challenges
This section provides direct answers and protocols for specific problems you might encounter during the dissolution of this compound.
Question 1: Why is my this compound dissolving so slowly, or not at all, even with vigorous stirring?
Answer:
Slow or incomplete dissolution of this compound at high concentrations is a common issue stemming from a combination of factors including localized pH shifts, nearing the saturation point, and the energy required to break the crystal lattice structure.
Underlying Mechanism: this compound (C₆H₇NaO₇) is the first salt of the triprotic citric acid. When a large amount is added to water at once, the immediate vicinity of the dissolving crystals can experience a temporary drop in pH, creating a less soluble environment. The dissolution process is also endothermic, meaning it requires energy from the surroundings; without external heat, the process can be kinetically slow.
Troubleshooting Protocol:
-
Incremental Addition: Instead of adding the entire mass of this compound at once, add it in portions to the vortex of a stirred solvent. This allows for more efficient solvation of individual particles and prevents the formation of clumps that can be difficult to break up.
-
Apply Moderate Heat: Gently warm the solvent (e.g., to 40-50°C) before and during the addition of the this compound. This increases the kinetic energy of the water molecules, enhancing their ability to break down the crystal lattice and solvate the citrate ions. Be cautious not to overheat, as this can lead to degradation of other components in your formulation.
-
pH Adjustment: this compound has a pKa value for the conversion to disodium citrate around 4.76. Its solubility is significantly influenced by pH. If your target pH is far from this value, consider adjusting the initial pH of your solvent towards a slightly more alkaline condition (e.g., pH 5.0-6.0) to favor the more soluble citrate species.
Workflow for Enhanced Dissolution:
Below is a visual guide to the recommended workflow for dissolving high concentrations of this compound.
Caption: Workflow for preparing a concentrated this compound solution.
Question 2: My solution was clear, but now there is a precipitate after cooling or sitting overnight. What happened?
Answer:
This phenomenon, known as precipitation or "crashing out," occurs when a supersaturated solution is created, often with the aid of heat, and then cools to a temperature where the concentration exceeds the solubility limit of the solute.
Underlying Mechanism: The solubility of this compound, like most salts, is temperature-dependent. By heating the solvent, you were able to dissolve more solute than would be possible at room temperature, creating a thermodynamically unstable supersaturated state. Upon cooling, the system tries to return to equilibrium by precipitating the excess solute out of the solution.
Troubleshooting Protocol:
-
Determine the Saturation Point at Your Storage Temperature: It is crucial to know the solubility limit of this compound at your intended storage temperature. If your target concentration is at or above this limit, precipitation is likely.
-
Re-dissolve and Dilute: Gently reheat the solution to redissolve the precipitate. Then, dilute the solution to a concentration that is known to be stable at your storage temperature.
-
Consider a Co-solvent: In some advanced applications, the addition of a co-solvent like propylene glycol or glycerin can increase the solubility of the solute and prevent precipitation. However, this must be compatible with your final application.
-
pH Optimization: The solubility of citrate species is highly dependent on pH. A slight shift in pH upon cooling can also contribute to precipitation. Verify the pH of the cooled solution and adjust if necessary. The diagram below illustrates how pH affects the different citrate species.
Caption: Predominant citrate species at different pH values.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the maximum solubility of this compound in water? | The solubility of this compound in water is approximately 59 g/100 mL at 25°C. This value can be increased at higher temperatures. |
| How does temperature significantly impact solubility? | For this compound, solubility increases with temperature. For example, while the solubility is around 59 g/100 mL at 25°C, it can be significantly higher at 50°C. It is always recommended to perform stability studies at your intended storage and use temperatures. |
| What are the best practices for storing concentrated this compound solutions? | Store in a well-sealed container to prevent evaporation and changes in concentration. If the solution is close to its saturation point, store it at a controlled room temperature and avoid refrigeration unless stability data confirms no precipitation will occur. Always visually inspect for crystals before use. |
| Are there more soluble alternatives to this compound? | Yes, trisodium citrate has a higher solubility in water (approximately 72 g/100 mL at 25°C) and creates a more alkaline solution. However, the choice of citrate salt depends on the target pH and buffering capacity required for your application. |
Experimental Protocol: Preparation of a 2M this compound Stock Solution
This protocol details the steps for preparing a 1L, 2M solution of this compound.
Materials:
-
This compound (anhydrous, MW: 214.11 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Heating mantle or water bath
-
1L volumetric flask
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Initial Solvent Volume: Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar.
-
Heating and Stirring: Place the beaker on a stir plate with a heating mantle and begin stirring to create a vortex. Gently heat the water to 40-50°C.
-
Weighing: Accurately weigh 428.22 g of this compound.
-
Incremental Addition: Slowly add the weighed this compound to the vortex of the stirred, heated water in small portions. Allow each portion to dissolve completely before adding the next.
-
Complete Dissolution: Continue stirring until all the solid has dissolved and the solution is clear. This may take some time.
-
Cooling: Remove the beaker from the heat and allow the solution to cool to room temperature (20-25°C).
-
pH Measurement and Adjustment: Once cooled, measure the pH of the solution. Adjust to your target pH using a concentrated acid (e.g., HCl) or base (e.g., NaOH) as required.
-
Final Volume Adjustment: Quantitatively transfer the solution to a 1L volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsings to the flask. Add water to bring the final volume to the 1L mark (QS).
-
Final Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer to a labeled, sealed storage bottle.
Validation & Comparative
Monosodium Citrate vs. Trisodium Citrate as a Buffering Agent: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact the stability, efficacy, and safety of a final drug product. Among the myriad of available buffers, citrate-based systems are frequently employed due to their biocompatibility and versatile buffering range. This guide provides an in-depth, objective comparison of two common citrate salts, monosodium citrate and trisodium citrate, supported by experimental data and established scientific principles.
Understanding the Citrate Buffer System
Citric acid is a tricarboxylic acid, meaning it has three protons that it can donate, and therefore three pKa values: pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40. This multi-protic nature is what endows the citrate buffer system with its broad buffering capacity, spanning a pH range from approximately 3 to 7. The specific pH at which a citrate buffer is most effective is determined by the relative concentrations of the different citrate species in the solution.
The key to understanding the difference between this compound and trisodium citrate lies in which of these protons is replaced by a sodium ion.
-
This compound (NaH₂C₆H₅O₇) has one of its three acidic protons replaced by a sodium ion.
-
Trisodium citrate (Na₃C₆H₅O₇) has all three of its acidic protons replaced by sodium ions.
This fundamental structural difference dictates their individual properties and their roles in creating a buffer solution.
Head-to-Head Comparison: this compound vs. Trisodium Citrate
While both salts are components of the citrate buffer system, they are not interchangeable. Their distinct chemical properties make them suitable for different applications.
| Property | This compound | Trisodium Citrate |
| Molecular Formula | NaH₂C₆H₅O₇ | Na₃C₆H₅O₇ |
| Molecular Weight | 214.11 g/mol | 258.07 g/mol (anhydrous) |
| pH of a 1% solution | ~3.5 - 3.8 | ~7.5 - 9.0 |
| Primary Buffering Range | pH 3.0 - 5.0 | pH 4.5 - 6.5 (when combined with citric acid) |
| Typical Role in Buffer Prep | Primarily used as the acid component. | Primarily used as the conjugate base component. |
Key Insights:
-
This compound is inherently acidic and is typically used to prepare citrate buffers in the lower pH range (pH 3.0 - 5.0). It acts as the primary proton donor in this range.
-
Trisodium citrate , being the fully deprotonated form, is alkaline. It serves as the conjugate base and is essential for creating citrate buffers in the mid-to-higher end of the citrate buffering range (pH 4.5 - 6.5).
Experimental Design: Selecting the Optimal Citrate Buffer for a pH-Sensitive Drug Formulation
The choice between monosodium and trisodium citrate as a starting material for a buffer depends on the target pH of the drug formulation. Let's consider a hypothetical scenario where we need to formulate a monoclonal antibody (mAb) that is most stable at pH 6.0.
Objective: To prepare a 50 mM citrate buffer at pH 6.0 and evaluate its suitability for maintaining the stability of a model mAb.
Methodology:
The Henderson-Hasselbalch equation is the guiding principle for preparing a buffer solution with a specific pH. For the citrate buffer system around the third pKa (pKa3 = 6.40), the relevant equilibrium is between the dihydrogen citrate ion (H₂Cit⁻) and the monohydrogen citrate ion (HCit²⁻).
A Comparative Guide to Monosodium Citrate and EDTA as Anticoagulants for Blood Samples
For researchers, scientists, and drug development professionals, the integrity of a blood sample is the bedrock of reliable and reproducible experimental data. The choice of anticoagulant, a seemingly routine decision, can have profound implications for downstream applications, influencing everything from complete blood counts to sensitive molecular assays. This guide provides an in-depth, evidence-based comparison of two commonly used anticoagulants: ethylenediaminetetraacetic acid (EDTA) and monosodium citrate. By understanding their distinct mechanisms of action and performance characteristics, you can make an informed choice to ensure the validity of your research.
The Critical Role of Anticoagulants in Blood Sample Integrity
Blood, once removed from the body, initiates a complex enzymatic cascade known as coagulation, culminating in the formation of a fibrin clot. Anticoagulants are chemical agents that interrupt this process, preserving the blood in a fluid state suitable for laboratory analysis.[1][2] The ideal anticoagulant should effectively prevent clotting without significantly altering the cellular or biochemical components of the blood.
Mechanisms of Action: A Tale of Two Chelators
Both EDTA and this compound prevent coagulation by chelating, or binding, calcium ions (Ca²⁺).[3][4][5] Calcium is an essential cofactor for several key enzymes in the coagulation cascade.[3][4] By sequestering calcium, these anticoagulants effectively halt the clotting process. However, the nature of this chelation differs significantly between the two, dictating their primary applications.
EDTA acts as a powerful and irreversible chelating agent.[6][7] This strong binding ensures complete and sustained anticoagulation, making it the anticoagulant of choice for hematological studies where the preservation of blood cell morphology and count is paramount.[1][8]
This compound , on the other hand, binds to calcium in a reversible manner.[5][7] This characteristic is crucial for coagulation studies, as the anticoagulant effect can be overcome in the laboratory by adding calcium back to the plasma sample, allowing for the assessment of the clotting cascade's functionality.[9]
Caption: Mechanism of action of EDTA and this compound.
Performance Comparison: A Data-Driven Analysis
The choice between EDTA and this compound has a demonstrable impact on various blood parameters. The following table summarizes key performance differences based on experimental data.
| Parameter | EDTA | This compound | Rationale and Key Considerations |
| Complete Blood Count (CBC) | Preferred | Not Recommended | EDTA provides superior preservation of red blood cell, white blood cell, and platelet morphology.[1][8] Citrate causes dilution of the sample and can alter cell size and shape.[10] |
| Red Blood Cell (RBC) Count | Accurate and stable | Lower counts due to dilution | The liquid nature of citrate anticoagulant dilutes the blood sample, leading to artificially lower cell counts. |
| White Blood Cell (WBC) Count | Accurate and stable | Generally lower counts due to dilution | Similar to RBCs, WBC counts are affected by the dilution factor of liquid citrate. |
| Platelet Count | Preferred | Significantly lower counts | Studies have shown that platelet counts are significantly lower in citrated blood compared to EDTA-anticoagulated blood, with decreases ranging from 18-30% after a few hours.[6][11] This is attributed to platelet aggregation and activation in the presence of citrate.[12] |
| Mean Platelet Volume (MPV) | Stable initially, may increase over time | Lower values compared to EDTA | The MPV tends to be lower in citrated samples compared to EDTA samples.[6][13] |
| Coagulation Studies (e.g., PT, aPTT) | Unsuitable | Required | EDTA's irreversible chelation of calcium prevents the recalcification necessary for coagulation assays.[7] Citrate's reversible action is essential for these tests.[9] |
| Clinical Chemistry | May interfere with certain assays | Can cause dilution effects and interfere with some tests | EDTA can interfere with the measurement of calcium, magnesium, and certain enzymes like alkaline phosphatase.[14] Citrate can also affect electrolyte and enzyme measurements, primarily due to dilution.[2][15] |
| Molecular Diagnostics (DNA/RNA analysis) | Preferred | Less suitable | EDTA is generally preferred for molecular assays as it effectively inhibits DNases and preserves nucleic acid integrity.[16][17] |
Experimental Protocols: Ensuring Methodological Rigor
The following protocols provide a framework for the standardized collection and evaluation of blood samples using EDTA and this compound. The causality behind each step is explained to ensure a self-validating system.
Protocol for Blood Sample Collection
This protocol outlines the standardized procedure for venous blood collection to minimize pre-analytical variability.
Caption: Standardized workflow for blood sample collection.
Step-by-Step Methodology:
-
Patient Preparation: Ensure the patient is appropriately prepared (e.g., fasting if required for the intended tests) and comfortably seated or lying down. This minimizes physiological variables that could affect results.
-
Venipuncture Site Selection and Preparation: Apply a tourniquet to the upper arm to make the vein more prominent. Select a suitable vein, typically in the antecubital fossa. Cleanse the site with a 70% alcohol wipe and allow it to air dry. This reduces the risk of microbial contamination of the sample.
-
Blood Collection: Perform a clean venipuncture using an appropriate gauge needle. A smooth, single-stick collection is crucial to prevent hemolysis and platelet activation.
-
Tube Filling:
-
EDTA (Purple Top): Fill the tube to the indicated level. Underfilling an EDTA tube can lead to an excess concentration of the anticoagulant, causing red blood cell shrinkage and affecting hematocrit and mean corpuscular volume (MCV) values.[10]
-
This compound (Light Blue Top): It is critical to fill the tube to the exact fill line to maintain the 9:1 blood-to-anticoagulant ratio.[18] An incorrect ratio will lead to erroneous coagulation test results.
-
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[3] Vigorous shaking can cause hemolysis and platelet activation.[19]
-
Labeling: Label the tube with the patient's full name, a unique identification number, and the date and time of collection. Accurate labeling is essential to prevent sample mix-ups.
-
Transport: Transport the samples to the laboratory promptly and under appropriate temperature conditions as specified for the intended assays.
Protocol for Comparative Evaluation of Anticoagulant Performance
This protocol provides a framework for a validation study to directly compare the effects of EDTA and this compound on key hematological parameters.
Experimental Design:
-
Subject Recruitment: Recruit a cohort of healthy volunteers after obtaining informed consent.
-
Blood Collection: From each volunteer, collect two separate blood samples, one into an EDTA tube and one into a this compound tube, following the standardized collection protocol outlined above.
-
Time-Course Analysis: Analyze the samples at multiple time points (e.g., immediately after collection, 2 hours, 4 hours, and 24 hours post-collection) to assess the stability of various parameters over time.
-
Parameter Measurement: For each sample at each time point, perform the following analyses:
-
Complete Blood Count (CBC): Using an automated hematology analyzer, measure RBC count, WBC count, platelet count, hemoglobin, hematocrit, MCV, MCH, MCHC, and MPV.
-
Blood Smear and Microscopic Examination: Prepare a peripheral blood smear, stain with Wright-Giemsa stain, and perform a microscopic examination to assess red and white blood cell morphology and to look for platelet clumping.
-
-
Data Analysis: Statistically compare the results obtained from the EDTA and citrate samples at each time point for each parameter.
Causality and Self-Validation:
-
Paired Samples: By collecting both types of anticoagulated blood from the same individual at the same time, inter-individual variability is eliminated, allowing for a direct comparison of the anticoagulant effects.
-
Time-Course Analysis: This reveals the stability of the analytes in each anticoagulant over time, which is a critical performance characteristic.
-
Microscopic Correlation: The microscopic examination of blood smears provides a visual confirmation of the quantitative data from the hematology analyzer, for example, confirming if a low platelet count is due to clumping.
Conclusion and Recommendations
The choice between this compound and EDTA is not a matter of preference but a critical decision dictated by the intended downstream application.
-
For hematological investigations , including complete blood counts and morphological assessments of blood cells, EDTA is the unequivocal anticoagulant of choice . Its potent and irreversible chelation of calcium provides superior preservation of cellular integrity.[1][8]
-
For coagulation studies , such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), This compound is mandatory . Its reversible anticoagulant action is fundamental to the principles of these assays.[9]
For all other applications, including clinical chemistry and molecular diagnostics, the potential for interference from either anticoagulant must be carefully considered. In general, EDTA is often preferred for molecular assays due to its ability to inhibit DNases .[16][17]
By adhering to standardized collection protocols and understanding the distinct properties of each anticoagulant, researchers and clinicians can ensure the acquisition of high-quality blood samples, thereby safeguarding the accuracy and reliability of their experimental and diagnostic results.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. genieur.eu [genieur.eu]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Differences between the effects of EDTA and citrate anticoagulants on platelet count and mean platelet volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood and Fluid Collection and Processing SOP [protocols.io]
- 8. eclinpath.com [eclinpath.com]
- 9. barwmedical.com [barwmedical.com]
- 10. Samples for Hematology | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. Differences between the effects of EDTA and citrate anticoagulants on platelet count and mean platelet volume. | Semantic Scholar [semanticscholar.org]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Citrate Plasma Samples | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 19. Impact of Shaking EDTA, Citrate, or MgSO4 Tubes on Platelet Count Results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Citrate Salts in Protein Crystallization: A Comparative Analysis
For researchers in structural biology and drug development, achieving well-ordered, diffraction-quality crystals is often the most significant bottleneck in determining a protein's three-dimensional structure. The choice of precipitant is a critical variable in this empirical process. Among the arsenal of salts used to induce protein supersaturation, citrate salts are a mainstay in both initial screening kits and optimization experiments.[1][2]
However, not all citrate salts are created equal. The counter-ion—be it sodium, ammonium, or potassium—plays a profound, often underestimated, role in modulating protein solubility, stability, and the intricate lattice contacts required for crystal formation.[3][4] This guide provides an in-depth comparative study of different citrate salts, grounded in physicochemical principles and supported by a practical experimental workflow to empower researchers to make more informed decisions in their crystallization strategies.
The Dual Role of Citrate in Crystallization
Before comparing the cations, it's crucial to understand the contribution of the citrate anion itself. Citric acid is a triprotic acid, meaning the citrate anion carries a trivalent negative charge (C₆H₅O₇³⁻) at neutral and slightly acidic pH.
-
High Ionic Strength: This high charge density makes citrate a very effective "salting-out" agent. Ionic strength is a function of the square of the ion's valence, meaning trivalent citrate rapidly reduces the activity of water, decreases protein solubility, and promotes the protein-protein interactions necessary for nucleation.[5]
-
Buffering Capacity: With three pKa values (approximately 3.1, 4.8, and 6.4), citrate buffers are effective over a wide pH range, a critical parameter in crystallization.[3]
-
Chelating Properties: Citrate is a known chelating agent, capable of binding divalent cations. This can be particularly advantageous when trace metal contaminants might otherwise inhibit crystallization or lead to undesirable crystal forms.[6]
The Cation's Crucial Contribution: A Comparative Look
The choice of cation (Na⁺, NH₄⁺, K⁺) paired with the citrate anion introduces another layer of complexity and opportunity, primarily governed by the principles of the Hofmeister series. This series ranks ions based on their ability to structure or disrupt water molecules, which in turn affects protein solubility and stability.
The ammonium ion (NH₄⁺) is highly kosmotropic ("order-making") and sits high in the Hofmeister series, similar to the sulfate ion.[3] This has two major implications:
-
Protein Stabilization: Ammonium ions tend to stabilize the native conformation of proteins by interacting favorably with the hydration shell.
-
Potent Precipitation: It is a powerful salting-out agent, second only to ammonium sulfate in its widespread success in protein crystallization.[7]
Expert Insight: Triammonium citrate can be a particularly powerful choice for proteins that are marginally stable. The stabilizing effect of the ammonium ion can help maintain the protein's structural integrity at the high concentrations required for precipitation, potentially preventing aggregation and favoring ordered crystal growth. It serves as an excellent alternative when ammonium sulfate yields only microcrystals or amorphous precipitate.
Sodium citrate is arguably the most common citrate salt found in commercial crystallization screens.[2] The sodium ion (Na⁺) is considered mildly kosmotropic, placing it in the middle of the Hofmeister series.
-
Balanced Properties: It provides the potent salting-out effect of the citrate anion without the strong stabilizing or destabilizing effects of ions at the extremes of the Hofmeister series.[3]
-
Hydration States: It's important to be aware of the hydration state of the solid material, as sodium citrate commonly exists as a dihydrate or pentahydrate, which affects the molarity calculations of your stock solutions.[8][9]
Expert Insight: Sodium citrate is an excellent starting point for screening. Its ubiquity in published conditions provides a wealth of comparative data.[1] If initial hits are obtained with sodium citrate, but crystal quality is poor, switching to ammonium or potassium citrate is a logical next step in optimization.
The potassium ion (K⁺) is very similar to sodium but is slightly less kosmotropic. While less common than its sodium and ammonium counterparts in initial screens, it can provide a subtle but critical difference for certain proteins.
Expert Insight: The substitution of potassium for sodium can sometimes influence crystal packing by altering the ionic interactions at the crystal contacts. This can lead to different crystal forms (polymorphs) or improved diffraction quality. Consider screening with potassium citrate in parallel with sodium citrate, especially if the target protein has known interactions with potassium ions.
Comparative Data Summary
The following table summarizes the key properties and expected outcomes for each citrate salt, providing a quick reference for experimental design.
| Feature | Ammonium Citrate | Sodium Citrate | Potassium Citrate |
| Cation Position (Hofmeister) | High (Kosmotropic) | Mid (Mildly Kosmotropic) | Mid (Less Kosmotropic than Na⁺) |
| Primary Advantage | Strong precipitant, protein stabilizing | Versatile, widely documented | Subtle modulation of crystal contacts |
| Common Use Case | For marginally stable proteins; alternative to (NH₄)₂SO₄ | Broad initial screening | Optimization, seeking new crystal forms |
| Potential Outcome | Can yield robust, stable crystals | High hit rate in initial screens | May improve diffraction of existing hits |
| Considerations | Can be aggressive, may lead to precipitation | Check hydration state for stock solutions | Less commonly screened initially |
Experimental Protocol: Comparative Screening of Citrate Salts
This protocol describes a systematic approach to compare the efficacy of ammonium, sodium, and potassium citrate for crystallizing a model protein (e.g., Lysozyme) using the sitting drop vapor diffusion method.
Objective
To determine which citrate salt, and at what concentration and pH, yields the best quality crystals for a given protein.
Materials
-
Purified protein sample (>95% purity, concentrated to 10-20 mg/mL in a low ionic strength buffer like 20 mM HEPES, pH 7.0)
-
Citrate Salt Stock Solutions:
-
2.0 M Triammonium Citrate
-
2.0 M Trisodium Citrate
-
2.0 M Tripotassium Citrate
-
-
Buffer Stock Solutions:
-
1.0 M Sodium Acetate (for pH 4.5, 5.0)
-
1.0 M HEPES (for pH 6.5, 7.5)
-
1.0 M Tris-HCl (for pH 8.5)
-
-
96-well sitting drop crystallization plates
-
Pipettes and tips (1-10 µL range)
-
Sealing tape or film
-
Microscope for observing crystals
Methodology
Step 1: Preparation of the Reservoir Screen Solutions
-
Causality: To systematically explore the chemical space, we will create a grid screen for each citrate salt, varying both the salt concentration and the pH. This allows us to decouple the effects of these two critical variables.
-
In a deep-well block, prepare 1 mL of each reservoir solution according to the grid below. For each of the three citrate salts (Ammonium, Sodium, Potassium), create the full 12-condition grid.
-
Grid Layout (Example for Ammonium Citrate):
-
pH 4.5 (0.1 M Na Acetate): 1.0 M, 1.2 M, 1.4 M, 1.6 M (NH₄)₃Citrate
-
pH 6.5 (0.1 M HEPES): 1.0 M, 1.2 M, 1.4 M, 1.6 M (NH₄)₃Citrate
-
pH 8.5 (0.1 M Tris): 1.0 M, 1.2 M, 1.4 M, 1.6 M (NH₄)₃Citrate
-
-
Pipette 80 µL of each of these unique conditions into the reservoirs of three separate 96-well crystallization plates (one plate per salt type).
Step 2: Setting the Crystallization Drops
-
Causality: The sitting drop method allows for high-throughput screening. We will mix the protein with the reservoir solution in a 1:1 ratio. Water vapor will then slowly diffuse from the drop to the more concentrated reservoir, gradually increasing the concentration of both protein and precipitant in the drop to induce supersaturation.
-
For the "Ammonium Citrate" plate, dispense a 200 nL drop of the protein solution into the microwell of each of the 12 designated conditions.
-
Dispense a 200 nL drop of the corresponding reservoir solution into the same microwell, allowing it to mix with the protein.
-
Repeat this process for the "Sodium Citrate" and "Potassium Citrate" plates.
-
Carefully seal each plate with clear sealing tape to create a closed system for vapor diffusion.
Step 3: Incubation and Observation
-
Causality: Crystallization is a kinetic process that can take hours, days, or weeks. Stable incubation temperature is critical as solubility is temperature-dependent.[10]
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Observe the drops under a microscope at regular intervals: 24 hours, 48 hours, 1 week, and 2 weeks.
-
Document the results for each drop using a scoring system: Clear, Precipitate, Microcrystals, or Single Crystals. Note the crystal morphology (e.g., needles, plates, rods).
Step 4: Analysis and Optimization
-
Compare the results across the three plates. Did one salt produce crystals over a broader range of conditions? Did one produce morphologically superior crystals?
-
The best-looking crystals should be harvested and tested for X-ray diffraction to provide the ultimate measure of quality. Conditions that yield promising hits can be further optimized by fine-tuning the precipitant and protein concentrations.
Experimental Workflow Diagram
Caption: Workflow for the comparative study of citrate salts in protein crystallization.
Conclusion
The choice of a citrate salt in protein crystallization is not arbitrary; it is a strategic decision that can significantly influence experimental outcomes. While the citrate anion provides the primary precipitating force and buffering capacity, the associated cation—ammonium, sodium, or potassium—subtly but powerfully modulates protein stability and the formation of crystal lattice contacts. Ammonium citrate offers the dual benefit of protein stabilization and potent precipitation, making it ideal for challenging targets. Sodium citrate remains the reliable workhorse for initial screening due to its balanced properties and extensive documentation. Potassium citrate serves as a valuable tool for fine-tuning and optimization. By understanding the underlying physicochemical principles and employing a systematic comparative approach as outlined here, researchers can move beyond empirical guesswork and rationally navigate the complex landscape of protein crystallization.
References
- 1. Protein crystallization screens developed at the MRC Laboratory of Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of Biomolecules [sigmaaldrich.com]
- 7. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. biolscigroup.us [biolscigroup.us]
Comparative Guide to Buffer Selection for Enzyme Assays: Monosodium Citrate and Alternatives
<
Introduction: The Critical Role of Buffering in Enzyme Kinetics
Enzymatic reactions are exquisitely sensitive to their chemical environment, and maintaining a stable pH is paramount for accurate and reproducible results.[1][2] The choice of buffer can significantly impact enzyme activity, stability, and the overall reliability of an assay.[2] An ideal buffer for enzyme assays should possess a pKa value close to the optimal pH of the enzyme, exhibit high water solubility, remain chemically and enzymatically stable, and not interfere with the reaction or detection method.[3][4][5][6] This guide provides a comprehensive comparison of monosodium citrate and other commonly used biological buffers, offering insights into their properties and practical applications in enzyme assays.
This compound as a Buffering Agent
This compound, the acid salt of citric acid, is a versatile buffer often employed when a mildly acidic environment is required.[7][8][9] It is produced by the partial neutralization of citric acid and is available as a white, crystalline powder that is freely soluble in water.[7][9]
Chemical Properties and Buffering Range
Citric acid is a tribasic acid with three pKa values: 3.13, 4.76, and 6.40.[10][11] This allows citrate-based buffers to be used over a broad pH range, from acidic to slightly neutral conditions.[11][12] this compound is particularly effective in the lower to mid-pH range.[7] A key characteristic of citrate buffers is their ability to chelate metal ions, which can be either an advantage or a disadvantage depending on the enzyme being studied.[10][13][14][15]
Advantages and Disadvantages of this compound
Advantages:
-
Broad Buffering Range: Due to the three pKa values of citric acid, citrate buffers can be formulated over a wide pH range.[10][11]
-
Metal Chelation: Can be beneficial for assays where free metal ions might be inhibitory.[10]
-
High Water Solubility: this compound is highly soluble in water, facilitating the preparation of concentrated stock solutions.[7][9]
-
Low Hygroscopicity: Compared to citric acid, it is less prone to absorbing moisture, making it easier to handle and weigh accurately.[7]
Disadvantages:
-
Metal Chelation: Can be detrimental for metalloenzymes that require divalent cations for their activity.[10][13][14][16]
-
Potential for Enzyme Inhibition: Citrate itself can act as an inhibitor for some enzymes, such as phosphofructokinase.[10]
-
Limited Use at Physiological pH: While versatile, its optimal buffering capacity is in the acidic to slightly neutral range, making it less suitable for enzymes with alkaline pH optima.[10]
A Comparative Overview of Common Biological Buffers
The selection of a suitable buffer is a critical step in designing a robust enzyme assay.[2] Besides this compound, several other buffers are widely used in biochemical research. The following table provides a comparison of their key properties.
| Buffer | pKa (at 25°C) | Useful pH Range | Key Characteristics |
| This compound | pKa1=3.13, pKa2=4.76, pKa3=6.40[10][11] | 2.5 - 7.0 | Chelates metal ions; can be inhibitory to some enzymes.[10][13][14] |
| Tris | 8.1[17] | 7.0 - 9.0[17] | Widely used, but pH is temperature-dependent; can interfere with some assays.[2][17][18] |
| HEPES | 7.5[1][] | 6.8 - 8.2[1][][20] | A "Good's" buffer; minimal metal ion binding and temperature dependence.[1][3][6][20] |
| Phosphate (PBS) | pKa2=7.2[21] | 6.2 - 8.2[21] | Can inhibit some enzymes and precipitates with certain metal ions.[2][18][21] |
Experimental Design: Choosing the Right Buffer for Your Enzyme Assay
The optimal buffer for a specific enzyme assay depends on the enzyme's properties and the assay conditions.[2] The following workflow outlines a systematic approach to buffer selection and validation.
References
- 1. nbinno.com [nbinno.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. interchim.fr [interchim.fr]
- 4. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. What is Good's buffer?_Chemicalbook [chemicalbook.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 8. drugs.com [drugs.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Enzyme Immobilization on Metal Organic Frameworks: the Effect of Buffer on the Stability of the Support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 20. Can HEPES be used in enzyme assays? - Blog - Hui Bai Yi New Materials [hbynm.com]
- 21. researchgate.net [researchgate.net]
assessing the purity of commercial monosodium citrate
An Application Scientist's Guide to the Analytical Assessment of Commercial Monosodium Citrate Purity
For professionals engaged in research and pharmaceutical development, the integrity of every component is non-negotiable. This compound, a ubiquitous excipient, is prized for its buffering capabilities and biocompatibility.[1][2] However, its performance is inextricably linked to its purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound, moving beyond the certificate of analysis to empower scientists with a robust validation framework. We will explore the causality behind experimental choices and benchmark this compound against its common formulation alternatives.
The purity of this compound is defined by international pharmacopeial standards, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[3][4] These standards establish the minimum acceptable quality and provide the basis for our analytical protocols. A trustworthy assessment relies on a self-validating system where multiple orthogonal tests provide a cohesive and verifiable purity profile.
Assay and Identification: Confirming Identity and Core Content
The first step in qualifying a new lot of material is to confirm its identity and determine the concentration of the primary substance.
Assay by Acid-Base Titration
The assay measures the percentage of this compound, which should typically be between 99.0% and 101.0% on a dried basis.[4] A non-aqueous acid-base titration is the standard method.
-
The Scientific Rationale: this compound is the salt of a strong base (NaOH) and a weak triprotic acid (citric acid). In a non-aqueous solvent like glacial acetic acid, its basic properties are enhanced. It can be directly titrated with a strong acid, such as perchloric acid, allowing for precise quantification. This method is robust, cost-effective, and provides a fundamental measure of the bulk material's purity.[5][6][7]
-
Step-by-Step Protocol: Titration with Perchloric Acid
-
Preparation: Accurately weigh approximately 350 mg of the this compound sample, previously dried to remove water content.
-
Dissolution: Dissolve the sample in 100 mL of glacial acetic acid. Gentle stirring may be required.
-
Titration Setup: Use a calibrated burette filled with standardized 0.1 N perchloric acid. For endpoint determination, a potentiometric electrode system is preferred for accuracy, though a visual indicator like crystal violet can also be used.[5][6][7]
-
Titration: Titrate the sample solution with the 0.1 N perchloric acid. Record the volume of titrant added.
-
Endpoint & Calculation: Determine the endpoint from the inflection point of the potentiometric curve or the color change of the indicator. Perform a blank determination and apply any necessary corrections. Calculate the percentage of C₆H₇NaO₇ in the sample.
-
Visualizing the Assay Workflow
References
- 1. citribel.com [citribel.com]
- 2. sodium citrate, 18996-35-5 [thegoodscentscompany.com]
- 3. amphray.com [amphray.com]
- 4. 6132-04-3・Sodium Citrate Hydrate [CertiPro:JP,USP,Ph.Eur.,Endotoxin test]・193-18857・197-18855[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. fao.org [fao.org]
- 6. Sodium Citrate [drugfuture.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
The Unseen Variable: A Comparative Guide to Monosodium Citrate and Other Biological Buffers on Cell Viability
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the meticulously controlled environment of cell culture, the buffer system is often considered a silent and stable partner. Its primary role is to maintain a physiological pH, a critical parameter for cell health and experimental reproducibility. However, the assumption of a buffer's biological inertness can be a significant oversight. This guide provides a comprehensive comparison of monosodium citrate with other commonly used biological buffers—Phosphate-Buffered Saline (PBS), HEPES, and Tris—focusing on their effects on cell viability. As we will explore, the choice of buffer is not merely a matter of pH control but a critical experimental variable with the potential to influence cellular metabolism, proliferation, and apoptosis.
The Criticality of Buffer Selection in Cellular Assays
Almost every biological process is pH-dependent.[1] Even minor fluctuations can lead to significant alterations in protein structure, enzyme kinetics, and cellular metabolism, ultimately impacting cell viability and experimental outcomes. While the bicarbonate-carbon dioxide system is the primary physiological buffer in vivo, its reliance on a controlled CO2 atmosphere makes it susceptible to pH shifts during routine cell handling outside of an incubator.[2] This has led to the widespread adoption of synthetic biological buffers to enhance pH stability. This guide will delve into the nuanced effects of these buffers, moving beyond their pKa values to consider their direct impact on the cells they are meant to protect.
This compound: More Than a pH Stabilizer
This compound, the acid salt of citric acid, is a component of the Krebs cycle and a central node in cellular metabolism.[3] Its involvement in fundamental biochemical pathways, including ATP production and fatty acid synthesis, immediately distinguishes it from more traditionally "inert" buffers.
Metabolic Influence: Exogenous citrate can be transported into cells and utilized in metabolic pathways. This can lead to significant alterations in cellular energy metabolism. For instance, studies have shown that citrate can influence glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. This metabolic activity means that this compound cannot be considered a passive component in the cell culture environment.
Dose-Dependent Effects on Cell Viability: Research has demonstrated that the concentration of citrate can have a profound and dose-dependent impact on cell viability. While low concentrations may be well-tolerated or even beneficial for some cell types, higher concentrations have been shown to inhibit cell proliferation and induce apoptosis, particularly in cancer cell lines. This cytotoxic effect is an important consideration for its use as a primary buffer in cell culture.
A Comparative Analysis of Common Biological Buffers
To provide a clear understanding of the relative performance of this compound, a comparison with other widely used buffers is essential.
| Buffer | Typical Working Concentration | Buffering Range (pH) | Key Advantages | Potential Effects on Cell Viability & Metabolism |
| This compound | Varies (application-dependent) | 3.0 - 6.2[4][5] | Metabolically active, can be a carbon source. | Dose-dependent cytotoxicity, can induce apoptosis, alters cellular metabolism. |
| PBS (Phosphate-Buffered Saline) | 1x | 7.2 - 7.4[6][7] | Isotonic, non-toxic to most cells, widely used for washing and dilution.[8][7] | Generally considered to have minimal direct impact on viability in short-term applications. |
| HEPES | 10 - 25 mM[2][9] | 6.8 - 8.2[10] | High buffering capacity at physiological pH, independent of CO2.[2][9] | Can stimulate ATP production and affect P-glycoprotein transport. May generate reactive oxygen species upon light exposure.[11] |
| Tris | 10 - 50 mM | 7.0 - 9.0[12] | Effective buffering in the physiological range, cost-effective. | Generally low toxicity at typical concentrations, but high concentrations (>100 mM) can be cytotoxic. pH is temperature-dependent.[13] |
Visualizing the Experimental Workflow for Buffer Comparison
A systematic approach is required to empirically determine the effect of a chosen buffer on a specific cell line. The following diagram outlines a typical experimental workflow for comparing the impact of different buffers on cell viability.
Caption: Experimental workflow for comparing the effects of different biological buffers on cell viability.
Experimental Protocols for Assessing Cell Viability
To ensure the scientific integrity of a comparative study, robust and well-validated assays are paramount. Below are detailed protocols for three common methods to assess cell viability.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14]
Principle: The conversion of MTT to formazan is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with media containing the different buffers to be tested. Include a control group with standard culture medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay for Membrane Integrity
This method is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[16]
Principle: A direct count of viable and non-viable cells based on membrane permeability.
Protocol:
-
Cell Preparation: After the desired incubation period with the different buffers, detach the cells from the culture vessel using a gentle method (e.g., trypsinization).
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[16]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Harvesting: Collect cells after treatment with the different buffers. For adherent cells, gently detach them and collect both the detached and adherent populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Caption: Distinguishing cell populations using Annexin V and Propidium Iodide staining.
Concluding Remarks: An Informed Approach to Buffer Selection
The evidence strongly suggests that the choice of a biological buffer is a critical decision that can significantly influence experimental outcomes. This compound, due to its active role in cellular metabolism, presents a unique set of considerations. Its potential to induce dose-dependent cytotoxicity makes it a less suitable candidate for a general-purpose, inert buffer in many cell culture applications, although these very properties are being explored for therapeutic purposes.
Conversely, while PBS, HEPES, and Tris are generally considered more biologically inert, they are not without their own subtle effects. The potential for HEPES to influence cellular energetics and for Tris to exhibit temperature-dependent pH shifts underscores the need for careful consideration and validation.
Ultimately, the optimal buffer is application- and cell-type-dependent. Researchers and drug development professionals must move beyond viewing buffers as simple pH stabilizers and recognize them as active components of the in vitro environment. The protocols provided in this guide offer a framework for empirically testing and selecting the most appropriate buffer for your specific experimental system, thereby enhancing the reliability and reproducibility of your valuable research.
References
- 1. Citrate Buffer [protocols.io]
- 2. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 3. Citrate transport and metabolism in mammalian cells: prostate epithelial cells and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 6. biochemazone.com [biochemazone.com]
- 7. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. biocompare.com [biocompare.com]
- 11. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monosodium Citrate and Potassium Citrate in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the stability, efficacy, and patient acceptability of a final drug product. Among the versatile class of buffering agents, citrate salts are frequently employed. This guide provides an in-depth, objective comparison of two common citrate salts, monosodium citrate and potassium citrate, supported by their physicochemical properties and practical formulation considerations.
Introduction: A Tale of Two Citrates
This compound and potassium citrate are both salts of citric acid, a tricarboxylic acid central to cellular metabolism. Their fundamental difference lies in the cation—sodium (Na⁺) versus potassium (K⁺). This seemingly minor substitution has significant ramifications for their performance in pharmaceutical formulations.
This compound , the monobasic salt of citric acid, is produced by the partial neutralization of citric acid with a high-purity sodium source.[1] It is often used when a buffering effect is needed, but the acidity of citric acid itself would be too aggressive for the formulation.[1]
Potassium citrate , typically available as tripotassium citrate, is the fully neutralized salt of citric acid with potassium.[2][3] It is frequently utilized as a buffering agent, a source of potassium, and an alkalinizing agent in various food and pharmaceutical products.[3][4][5]
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate citrate salt is often dictated by its intrinsic physicochemical properties. The following table summarizes the key characteristics of this compound and potassium citrate.
| Property | This compound | Potassium Citrate (Tripotassium) | Key Formulation Implications |
| Appearance | White, odorless, fine or crystalline granular powder.[1] | Colorless, transparent crystals or a white, granular powder.[4][6] | Both are suitable for solid and liquid dosage forms. |
| Taste Profile | Pleasant, slightly acidic taste.[1] | Cooling, saline taste; less bitter than other potassium salts.[3][4] | Potassium citrate may be preferred for taste-masking in certain formulations, while this compound's acidic notes can complement fruit flavors. |
| Solubility in Water | Easily soluble.[1] | Very soluble/freely soluble.[3][4][6] | Both are highly suitable for aqueous-based liquid formulations. |
| Solubility in Ethanol | Practically insoluble.[1] | Practically insoluble.[4][5] | Limited use in purely ethanolic systems. |
| pH (Aqueous Solution) | Acidic (pH 3.4-3.8 for a 1% solution). | Slightly alkaline (pH 7.5-9.0 for a 5% solution).[2] | Critical for selecting the appropriate salt to achieve and maintain the target pH of the formulation for optimal drug stability and solubility. |
| Hygroscopicity | Low to moderate hygroscopicity.[1][7] | Hygroscopic, can be deliquescent in its monohydrate form.[3][4][5] | This compound is less prone to caking and is preferred in dry blends and moisture-sensitive formulations like effervescent tablets.[1] Potassium citrate requires more stringent control of humidity during manufacturing and storage. |
| Molecular Weight | 214.11 g/mol (anhydrous) | 324.41 g/mol (monohydrate) | Affects the mass of salt required to achieve a specific molar concentration of citrate. |
Performance in Formulations: A Deeper Dive
pH Control and Buffering Capacity
The primary function of citrate salts in many formulations is to act as a buffering agent, resisting changes in pH. The choice between monosodium and potassium citrate is fundamentally linked to the desired pH range of the final product.
-
This compound: With its acidic pH, it is an excellent choice for formulations requiring a pH in the range of 3 to 5. This is particularly relevant for stabilizing drugs that are most stable in an acidic environment.[8]
-
Potassium Citrate: Its alkaline pH makes it suitable for formulations needing a pH between 7.5 and 9.0.[2] This can be advantageous for improving the solubility of weakly acidic drugs or for formulations intended for routes of administration where a neutral to slightly alkaline pH is better tolerated.
The buffering capacity of a citrate system is optimal near its pKa values (pKa1=3.13, pKa2=4.76, pKa3=6.40).[9][10] By combining citric acid with its salts (like monosodium or potassium citrate), formulators can create robust buffer systems across a wide pH range.
Stability and Hygroscopicity Considerations
Water activity is a critical parameter in solid dosage forms, influencing physical stability (caking), chemical degradation (hydrolysis), and microbial growth.
-
This compound: Its lower hygroscopicity makes it a more robust choice for solid formulations, especially in environments with uncontrolled humidity.[1] This property is particularly beneficial in the production of effervescent tablets, where premature reaction due to moisture absorption must be avoided.[1]
-
Potassium Citrate: The hygroscopic nature of potassium citrate, especially the monohydrate form, necessitates careful handling and manufacturing under controlled low-humidity conditions to prevent clumping and degradation of moisture-sensitive active pharmaceutical ingredients (APIs).[3][4]
Taste Masking and Palatability
The taste of an oral formulation is paramount for patient compliance, particularly in pediatric and geriatric populations.
-
This compound: Its slightly acidic and salty taste can be used to enhance fruit flavors and mask the bitterness of some APIs.[1]
-
Potassium Citrate: Possesses a cooling, saline taste and is noted to be less bitter than other potassium salts, which can be an advantage in formulations where a non-acidic, salty profile is desired to cover unpleasant drug tastes.[3][4] Citrates, in general, are effective at masking bitter tastes.[11]
Cation-Specific Considerations
The choice of cation can have physiological implications and may be a deciding factor in certain therapeutic areas.
-
Sodium-Sensitive Patients: For formulations intended for patients on sodium-restricted diets (e.g., those with hypertension or cardiovascular disease), potassium citrate is the preferred choice to avoid increasing the total sodium load.[12]
-
Potassium Supplementation: In cases where potassium supplementation is beneficial, such as in the treatment of hypokalemia or certain types of kidney stones, potassium citrate serves a dual role as a buffering agent and a source of potassium.[5][13]
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of this compound and potassium citrate in a specific formulation, the following experimental protocols can be employed.
Determination of Buffering Capacity
Objective: To compare the ability of formulations containing this compound and potassium citrate to resist pH changes upon the addition of an acid or base.
Methodology:
-
Prepare two identical placebo formulations of the drug product, one containing a specific concentration of this compound and the other containing an equimolar concentration of potassium citrate.
-
Adjust the initial pH of both solutions to the target pH of the final product using citric acid or a suitable base.
-
Divide each solution into two aliquots.
-
Titrate one aliquot of each formulation with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl), recording the pH after each incremental addition.
-
Titrate the second aliquot of each formulation with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH), again recording the pH after each increment.
-
Plot the pH versus the volume of acid or base added for each formulation.
-
The buffering capacity is determined by the "flatness" of the titration curve around the target pH. A flatter curve indicates a higher buffering capacity.
Hygroscopicity Assessment
Objective: To compare the moisture uptake of this compound and potassium citrate under different relative humidity (RH) conditions.
Methodology:
-
Place a known quantity (e.g., 1 gram) of each citrate salt in separate, pre-weighed containers.
-
Store the open containers in controlled humidity chambers at various RH levels (e.g., 25%, 50%, 75%, and 90%) and a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), remove the samples and immediately weigh them.
-
Calculate the percentage of weight gain due to moisture absorption at each time point and RH level.
-
Plot the percentage weight gain against time for each RH condition to compare the hygroscopicity of the two salts.
Taste Masking Evaluation (Sensory Panel)
Objective: To compare the effectiveness of this compound and potassium citrate in masking the unpleasant taste of an API.
Methodology:
-
Prepare three formulations of an oral solution containing the bitter API:
-
Formulation A: API without any citrate salt (control).
-
Formulation B: API with this compound.
-
Formulation C: API with potassium citrate.
-
Ensure all formulations are osmotically balanced and have a similar viscosity and appearance.
-
-
Recruit a panel of trained human volunteers.
-
In a blinded and randomized manner, provide each panelist with a small, standardized volume of each formulation.
-
Ask the panelists to rate the bitterness of each sample on a visual analog scale (VAS) or a categorized scale (e.g., 1 = not bitter, 10 = extremely bitter).
-
Analyze the data statistically (e.g., using ANOVA) to determine if there is a significant difference in bitterness perception between the formulations.
Visualizing the Formulation Choice
The decision-making process for selecting between monosodium and potassium citrate can be visualized as a logical flow.
Caption: Decision workflow for selecting between monosodium and potassium citrate.
Conclusion: Making an Informed Decision
Both this compound and potassium citrate are valuable excipients in pharmaceutical formulation. The choice between them is not arbitrary but is a nuanced decision based on a thorough understanding of their respective physicochemical properties and the specific requirements of the drug product. This compound excels in formulations requiring an acidic pH and low hygroscopicity, making it ideal for many solid dosage forms. Potassium citrate is the preferred option for neutral to alkaline formulations, especially when sodium content is a concern or when its specific taste profile is advantageous. By carefully considering the factors outlined in this guide and conducting appropriate comparative experiments, formulation scientists can confidently select the optimal citrate salt to ensure a stable, effective, and patient-friendly medicine.
References
- 1. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 2. foodadditives.net [foodadditives.net]
- 3. Tripotassium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. phexcom.com [phexcom.com]
- 5. Potassium citrate - Wikipedia [en.wikipedia.org]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. citribel.com [citribel.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Monosodium Citrate: Cross-Validation of Titration and HPLC Methods
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. Monosodium citrate, a crucial component in various formulations for its buffering and chelating properties, demands accurate measurement to ensure product efficacy and safety. This guide provides an in-depth, objective comparison of two principal analytical techniques for its quantification: the classical acid-base titration and the modern high-performance liquid chromatography (HPLC).
This analysis moves beyond a simple listing of procedural steps. It delves into the causality behind experimental choices, grounds its protocols in established regulatory standards, and offers field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific application.
The Foundation: Principles of Analytical Method Validation
Before comparing methodologies, it is critical to establish the framework within which they must operate. Any analytical procedure intended for quality control must be validated to demonstrate its fitness for purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring they are reliable, reproducible, and accurate for their intended use.[3][4][5] Key validation parameters, as outlined by the FDA and ICH, include accuracy, precision, specificity, linearity, range, and robustness.[6][7][8] This guide will assess both titration and HPLC against these core requirements.
The Classical Workhorse: Potentiometric Titration
Titrimetry is a cornerstone of quantitative chemical analysis, revered for its high precision and direct measurement based on stoichiometric principles.[9] For the assay of a salt like this compound, a non-aqueous acid-base titration is often the method of choice, as described in various pharmacopeias.[10][11]
Causality of Method Choice
This compound (C₆H₇NaO₇) is the salt of a strong base (NaOH) and a weak triprotic acid (citric acid). In an aqueous environment, titrating this salt to a sharp, discernible endpoint can be challenging due to buffering effects. The shift to a non-aqueous solvent like glacial acetic acid enhances the acidic properties of the citrate anion, allowing for its direct titration as a base with a strong acid, typically perchloric acid (HClO₄).[10][11][12] This choice of solvent and titrant creates a chemical system where a sharp and stable potentiometric jump can be achieved at the equivalence point, ensuring high accuracy. Potentiometric endpoint detection is preferred over colorimetric indicators to eliminate subjective visual interpretation and improve reproducibility.[13]
Experimental Protocol: Non-Aqueous Potentiometric Titration
Objective: To determine the purity of a this compound raw material sample.
1. Reagent Preparation:
- Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.
- Solvent: Glacial Acetic Acid, anhydrous.
- Standard: Potassium Hydrogen Phthalate (PHP), primary standard grade, dried at 120°C for 2 hours.
2. Standardization of 0.1 N Perchloric Acid:
- Accurately weigh approximately 350 mg of dried PHP into a 250 mL beaker.
- Add 50 mL of glacial acetic acid and gently warm to dissolve.
- Cool the solution to room temperature.
- Using a calibrated potentiometric titrator, titrate the solution with the prepared 0.1 N perchloric acid.
- Record the volume of titrant required to reach the equivalence point.
- Calculate the normality (N) of the perchloric acid solution.
3. Sample Analysis:
- Accurately weigh approximately 300 mg of the this compound sample into a 250 mL beaker.
- Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.
- Titrate with the standardized 0.1 N perchloric acid using a potentiometric titrator, determining the endpoint automatically.[11]
- Perform a blank determination using 100 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
4. Calculation:
- The reaction stoichiometry is 1:1. Each mole of perchloric acid reacts with one mole of this compound.
- Calculate the percentage purity using the formula: % Purity = (V_sample - V_blank) × N_titrant × MW_substance / W_sample × 100
- Where:
- V = Volume of titrant in mL
- N = Normality of titrant
- MW = Molecular weight of this compound (214.11 g/mol )
- W = Weight of sample in mg
Titration Workflow Diagram
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. An Overview of Titrimetry [pharmaspecialists.com]
- 10. fao.org [fao.org]
- 11. Sodium Citrate [drugfuture.com]
- 12. jmscience.com [jmscience.com]
- 13. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Monosodium Citrate
Introduction
In the dynamic environment of research and development, meticulous handling of all chemical reagents, from procurement to disposal, is a cornerstone of laboratory safety and regulatory compliance. Monosodium citrate, a monobasic salt of citric acid, is a common reagent utilized for its buffering capacity, as an anticoagulant, and in various formulations[1][2]. While it is characterized by a favorable safety profile, a disciplined and informed approach to its disposal is essential. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment. Our objective is to move beyond mere procedural lists, offering instead a logical, risk-based workflow that empowers laboratory professionals to make sound decisions.
Section 1: Core Hazard Assessment and Physicochemical Profile
The foundation of any disposal procedure lies in a thorough understanding of the substance's intrinsic properties and regulatory classification. This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), OSHA's Hazard Communication Standard, or European Regulation (EC) No. 1272/2008[3][4][5]. Furthermore, the U.S. Environmental Protection Agency (EPA) has verified it to be of low concern, designating it as a "Green circle" chemical[6]. This classification is the primary determinant for its disposal pathway.
The causality for its non-hazardous designation stems from its low toxicity, its natural occurrence as a metabolite in living organisms, and its rapid biodegradability in soil and water[7]. This favorable environmental profile means it does not persist or bioaccumulate, posing minimal risk to ecosystems when handled correctly[7].
Table 1: Key Properties of this compound
| Property | Value / Description | Significance for Disposal |
| Appearance | White, odorless, crystalline granular powder[2][8]. | Easy to identify visually. As a powder, dust generation must be controlled. |
| Hazard Classification | Not classified as hazardous under GHS, OSHA, or REACH[3][4][6]. | Allows for disposal as non-hazardous waste, simplifying the process. |
| Solubility in Water | Highly soluble; approximately 135 g/L at 20°C[1][4]. | High solubility is critical for the viability of sanitary sewer disposal for aqueous solutions. |
| pH (aqueous solution) | 3.5 – 3.8 (in a 50 g/l solution)[4]. | The solution is acidic. The pH must be considered and potentially adjusted before drain disposal to comply with local wastewater regulations[9]. |
| Biodegradability | Readily biodegradable in aquatic environments and soil[7]. | Ensures the chemical does not persist in the environment, supporting the rationale for sewer or landfill disposal. |
| Incompatibilities | Strong oxidizing agents, strong bases, and heat[8][10]. | Crucial for storage and for characterizing contaminated waste streams. |
Section 2: Personal Protective Equipment (PPE) and Safety
Even with non-hazardous chemicals, adherence to standard laboratory safety protocols is non-negotiable. The primary risks associated with handling this compound are mild physical irritation from dust and the potential for a slip hazard if spilled.
Recommended PPE for Disposal Operations:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles[10][11].
-
Hand Protection: Wear nitrile or latex gloves to prevent skin contact[3][10].
-
Protective Clothing: A standard lab coat should be worn to protect clothing and skin[11].
-
Respiratory Protection: If handling large quantities of powder where dust generation is unavoidable, a NIOSH/MSHA-approved respirator for particulates is recommended to prevent inhalation[3][12][13].
Section 3: Disposal Decision Workflow
The correct disposal path for this compound hinges on one critical question: is the waste pure, or has it been contaminated? The following workflow provides a logical sequence for making this determination and proceeding safely.
Diagram 1: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
Pathway A: Uncontaminated this compound
If the this compound waste is pure or only mixed with other non-hazardous materials (e.g., water, buffer salts like sodium chloride), proceed as follows:
-
For Solid Waste:
-
Containment: Place the dry powder into a durable, sealable container (e.g., a screw-cap plastic jar).
-
Labeling: Clearly label the container as "Non-hazardous Waste: this compound."
-
Disposal: Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste, which is ultimately sent to a sanitary landfill[14][15]. Do not place chemical containers directly into common office or laboratory trash cans that are handled by custodial staff[15].
-
-
For Aqueous Solutions (Sanitary Sewer Disposal): The high water solubility and ready biodegradability of this compound make it a candidate for drain disposal in small quantities, provided local regulations allow it[8][9][16].
-
Verify Local Regulations: First, confirm that your institution and local municipality permit the drain disposal of simple, non-hazardous salts. Many academic and industrial institutions provide lists of chemicals acceptable for sewer disposal[9][17].
-
Check pH: The pH of a this compound solution is acidic (around 3.5-3.8)[4]. Most wastewater authorities require effluent to be in a neutral range, typically between pH 5.5 and 9.5, to prevent corrosion of plumbing and interference with wastewater treatment processes[9]. If your solution is outside this range, it must be neutralized before disposal.
-
Limit Quantities: Disposal should be limited to small amounts, typically a few hundred milliliters or grams per laboratory per day[16][17]. Avoid "slug" disposals of large volumes or high concentrations[9].
-
Execute Disposal:
-
Turn on the cold water tap to ensure a strong, continuous flow.
-
Slowly pour the aqueous solution directly into the drain.
-
Flush the sink and plumbing with a copious amount of running water (a common guideline is at least 10-20 times the volume of the disposed solution) to ensure it is fully diluted and cleared from the building's pipes[16][17].
-
-
Pathway B: Contaminated this compound
If this compound is mixed with any substance classified as hazardous (e.g., heavy metals, organic solvents, toxic reagents), the entire mixture must be treated as hazardous waste[8]. The contaminant dictates the hazard class and the disposal procedure.
-
Do Not Dispose Down the Drain or in Regular Trash.
-
Characterize the Waste: The waste must be classified according to the properties of the hazardous contaminant (e.g., "ignitable," "corrosive," "toxic").
-
Follow Hazardous Waste Procedures: Manage the waste according to your institution's hazardous waste program. This includes:
-
Collecting the waste in a designated, compatible, and sealed hazardous waste container.
-
Labeling the container with all chemical components and their approximate percentages.
-
Arranging for pickup by your institution's Environmental Health & Safety (EHS) department or a certified waste disposal contractor.
-
Section 4: Spill Management
Accidental spills should be managed promptly and safely.
-
Small Spills (Solid):
-
Ensure proper PPE is worn (gloves and safety glasses).
-
Avoid generating dust. If necessary, lightly moisten the powder with water to prevent it from becoming airborne[8][12].
-
Carefully sweep or vacuum the spilled material into a designated waste container[8].
-
Clean the spill area with a wet cloth or sponge and dispose of cleaning materials in the waste container.
-
Dispose of the collected material according to the solid waste procedure described in Section 3.
-
-
Large Spills (Solid):
-
Restrict access to the area to prevent dispersal.
-
If significant dust is generated, respiratory protection may be necessary.
-
Contain the spill. Cover the powder with an inert, non-combustible absorbent material like sand or vermiculite to aid in collection[8].
-
Collect the material using appropriate tools (e.g., spark-proof shovels) and place it in a suitable, labeled container for disposal[18].
-
Clean the affected area thoroughly once the bulk material has been removed.
-
Conclusion
The proper disposal of this compound is a straightforward process guided by its classification as a non-hazardous and readily biodegradable substance. The critical step in the disposal workflow is the initial characterization of the waste to determine if it has been contaminated with hazardous materials. For pure or non-hazardous mixtures, disposal via the general solid waste stream or, for small aqueous quantities, the sanitary sewer are viable and compliant options, always subject to local and institutional regulations. By adhering to this guide, researchers can manage this compound waste streams confidently, ensuring a safe laboratory environment and responsible environmental stewardship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. scribd.com [scribd.com]
- 6. This compound | C6H7NaO7 | CID 23666341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Anhydrous MSDS/SDS | Supplier & Distributor [it.eleph-citrics.com]
- 8. This compound or Sodium Dihydrogen Citrate Manufacturers, SDS [mubychem.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. carlroth.com [carlroth.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. boremco.com [boremco.com]
- 13. fishersci.com [fishersci.com]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. sfasu.edu [sfasu.edu]
- 16. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 17. bsu.edu [bsu.edu]
- 18. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
